molecular formula C14H16N2O2S B1367888 Androgen receptor-IN-3 CAS No. 926228-58-2

Androgen receptor-IN-3

Numéro de catalogue: B1367888
Numéro CAS: 926228-58-2
Poids moléculaire: 276.36 g/mol
Clé InChI: VGEHBNSWOWVQIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Androgen receptor-IN-3 is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEHBNSWOWVQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254981
Record name 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol
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Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926228-58-2
Record name 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol
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Record name [2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol
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Foundational & Exploratory

Androgen receptor-IN-3 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific molecule designated "Androgen receptor-IN-3." This suggests that "this compound" may be an internal development code, a placeholder name not yet in the public domain, or a compound that has not been extensively characterized in published literature.

Therefore, a detailed technical guide on the mechanism of action, quantitative data, and experimental protocols for a compound with this specific name cannot be provided at this time.

To facilitate the creation of the requested in-depth guide, please provide alternative identifiers for the molecule of interest, such as:

  • Chemical Name or IUPAC Name

  • CAS Registry Number

  • Internal Compound Code from a specific company or research group

  • A reference to a scientific publication or patent where the compound is described

Once a specific and identifiable androgen receptor modulator is provided, a comprehensive technical guide will be generated that adheres to all the core requirements of the original request, including:

  • Detailed Mechanism of Action: A thorough explanation of how the compound interacts with the androgen receptor and the subsequent downstream signaling events.

  • Quantitative Data Presentation: A structured table summarizing all available quantitative data, such as IC50, Ki, binding affinity, and efficacy from relevant in vitro and in vivo studies.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Mandatory Visualizations: Graphviz diagrams illustrating signaling pathways and experimental workflows, complete with descriptive captions and adherence to the specified formatting guidelines.

The following sections are placeholders and will be populated with specific information once the identity of the androgen receptor modulator is clarified.

Introduction

This section will provide a general background on the androgen receptor and its role in health and disease, leading into the specific context of the provided modulator.

Mechanism of Action

This section will detail the molecular mechanism by which the specified compound modulates androgen receptor activity.

Canonical Androgen Receptor Signaling Pathway

A diagram and explanation of the classical androgen receptor signaling pathway will be provided as a baseline.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds Transcription Transcription ARE->Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway.

Quantitative Data Summary

A table summarizing key quantitative metrics will be presented here.

ParameterValueCell Line/AssayReference
IC50Data not availableData not availableData not available
KiData not availableData not availableData not available
Binding Affinity (Kd)Data not availableData not availableData not available
EfficacyData not availableData not availableData not available

Experimental Protocols

This section will provide detailed descriptions of the experimental methods used to characterize the compound.

Ligand Binding Assay
  • Objective: To determine the binding affinity of the compound to the androgen receptor.

  • Methodology: A detailed step-by-step protocol will be provided.

Reporter Gene Assay
  • Objective: To measure the functional activity of the compound as an agonist or antagonist of the androgen receptor.

  • Methodology: A detailed step-by-step protocol will be provided.

Signaling Pathways and Workflows

This section will feature Graphviz diagrams illustrating the compound's impact on signaling pathways and the workflows of key experiments.

cluster_workflow Generic Experimental Workflow Start Compound Synthesis & Purification InVitro In Vitro Assays (Binding, Reporter) Start->InVitro CellBased Cell-Based Assays (Proliferation, Gene Expression) InVitro->CellBased InVivo In Vivo Models (Xenografts) CellBased->InVivo Data Data Analysis InVivo->Data End Lead Optimization Data->End

In-depth Technical Guide: Androgen Receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

An examination of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "Androgen receptor-IN-3." This suggests that "this compound" may be an internal designation for a novel compound not yet disclosed in the public domain, a placeholder name, or a misnomer.

Therefore, this guide will provide a comprehensive overview of the discovery and synthesis of representative androgen receptor (AR) inhibitors, which would be the expected class for a molecule with such a name. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the general principles and methodologies applied in the development of AR-targeted therapies. The information presented is based on established scientific principles and data from analogous, publicly disclosed molecules.

Introduction to the Androgen Receptor

The androgen receptor (AR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3] Upon binding to its endogenous ligands, testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes.[1][3] This signaling pathway is crucial for the development and maintenance of male secondary sexual characteristics and is implicated in the progression of various diseases, most notably prostate cancer.[4][5]

The Discovery of Androgen Receptor Modulators

The discovery of novel AR modulators typically follows a structured workflow, beginning with target validation and culminating in the identification of a clinical candidate.

High-Throughput Screening (HTS)

The initial phase often involves high-throughput screening of large chemical libraries to identify "hit" compounds that modulate AR activity. These screens can be designed as:

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled androgen from the AR ligand-binding domain (LBD).

  • Cell-Based Reporter Gene Assays: These assays utilize cell lines engineered to express a reporter gene (e.g., luciferase) under the control of an ARE. A change in reporter gene expression in the presence of a test compound indicates modulation of AR transcriptional activity.[4]

Hit-to-Lead Optimization

Following identification, "hit" compounds undergo a rigorous optimization process to improve their potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of chemical synthesis and biological testing.

Lead Optimization

Promising "lead" compounds are further refined to enhance their drug-like properties, including solubility, metabolic stability, and oral bioavailability, while minimizing off-target effects.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Preclinical & Clinical Development Target Validation Target Validation Assay Development Assay Development Target Validation->Assay Development HTS High-Throughput Screening Assay Development->HTS Hit Identification Hit Identification HTS->Hit Identification Hit-to-Lead Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate Clinical Trials Clinical Trials Preclinical Candidate->Clinical Trials

Caption: Generalized workflow for the discovery of androgen receptor modulators.

Synthesis of Androgen Receptor Inhibitors

The synthesis of small molecule AR inhibitors is highly dependent on their chemical scaffold. Below is a representative, generalized synthetic scheme for a non-steroidal AR inhibitor, illustrating a common synthetic strategy.

Synthesis_Pathway A Starting Material A B Intermediate 1 A->B Reaction 1 D Intermediate 2 B->D Reaction 3 C Starting Material B C->B Reaction 2 E Final Product (AR Inhibitor) D->E Reaction 4 AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Gene Target Gene Transcription ARE->Gene

References

In-depth Technical Guide: Androgen Receptor-IN-3 (Compound 22)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on Androgen Receptor-IN-3 (Compound 22) is limited. This guide provides all available specific data for this compound and supplements it with established methodologies and principles for the characterization of androgen receptor (AR) antagonists to offer a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Compound Information

This compound , also known as Compound 22 , is identified as an inhibitor of the androgen receptor. The following details have been collated from available chemical and pharmacological sources.

IdentifierValue
Compound Name This compound (Compound 22)
CAS Number 926228-58-2
Molecular Formula C₁₄H₁₆N₂O₂S
Chemical Name [2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol

Quantitative Biological Data

The primary reported biological activity for this compound (Compound 22) is its ability to inhibit the transcriptional activity of the androgen receptor in a human prostate cancer cell line.

AssayCell LineParameterValueReference
AR-driven Transcriptional ActivityLNCaPIC₅₀5.04 μM[1]

This value represents the concentration of the compound required to inhibit 50% of the androgen receptor's transcriptional activity in LNCaP cells.

Mechanism of Action

This compound (Compound 22) is classified as an androgen receptor inhibitor. The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that drive prostate cancer cell growth and survival.

An inhibitor like this compound would interfere with this pathway, likely by competing with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR, thereby preventing its activation and downstream signaling.

Androgen Receptor Signaling Pathway and Point of Inhibition

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation Compound22 This compound (Compound 22) Compound22->AR_HSP Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellGrowth Cell Growth & Survival Protein->CellGrowth experimental_workflow start Start seed_cells Seed LNCaP cells in 96-well plates start->seed_cells transfect Co-transfect with AR-reporter and control plasmids seed_cells->transfect starve Androgen deprive cells with charcoal-stripped serum transfect->starve treat Treat with serial dilutions of this compound starve->treat stimulate Stimulate with DHT treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate lyse Lyse cells and add luciferase substrates incubate->lyse read Measure luminescence lyse->read analyze Normalize data and calculate IC50 read->analyze end End analyze->end

References

Androgen Receptor Binding Function 3 (BF3) Inhibitors: A Technical Overview of Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer development and progression.[1][2][3][4][5] While traditional anti-androgen therapies target the androgen binding site (ABS), the emergence of resistance necessitates the exploration of alternative inhibitory mechanisms.[6] A promising approach involves targeting a distinct allosteric site on the AR known as the Binding Function 3 (BF3) pocket.[2][7] This document provides a detailed technical guide on the target specificity of small molecules designed to inhibit the AR by binding to the BF3 site, with a focus on the well-characterized compound VPC-13566.

Mechanism of Action of the Androgen Receptor

The Androgen Receptor is a member of the nuclear receptor superfamily that mediates the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[3][4][5][8] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon androgen binding to the ABS, the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[8][9] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators to initiate transcription of genes involved in cell growth and survival.[8][10]

The BF3 Site as a Therapeutic Target

The BF3 site is a shallow groove on the surface of the AR ligand-binding domain (LBD) that is distinct from the ABS.[7] It serves as a protein-protein interaction domain, crucial for the binding of co-chaperones and other co-regulatory proteins that are essential for AR stability, nuclear translocation, and transcriptional activity.[2][6][11] Small molecules that bind to the BF3 pocket can allosterically modulate the AR's function or directly compete with the binding of essential co-regulators.[2] This alternative mechanism of inhibition offers a potential strategy to overcome resistance to conventional anti-androgens that target the ABS.[2][6]

Target Specificity of the BF3 Inhibitor VPC-13566

VPC-13566 is a potent and specific small-molecule inhibitor that targets the BF3 site of the Androgen Receptor.[6] Its mechanism of action involves disrupting key protein-protein interactions, which in turn inhibits AR nuclear translocation and subsequent transcriptional activity.[6][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and activity of VPC-13566.

Table 1: Binding Affinity and Cellular Activity of VPC-13566

ParameterValueCell LineComments
Binding Affinity (BLI) Dose-dependent binding from 5-50 µmol/L-Direct binding to purified AR ligand binding domain.
AR Transcriptional Activity Inhibition Significant reduction at 10 µmol/LLNCaPMeasured using an eGFP AR transcriptional assay.
PSA Expression Inhibition Significant reductionLNCaPProstate-Specific Antigen (PSA) is a key AR target gene.
Inhibition of AR Nuclear Translocation Effective at 10 µmol/LLNCaPBlocks the movement of AR into the nucleus.

Table 2: In Vivo Efficacy of VPC-13566 in a Castration-Resistant LNCaP Xenograft Model

Treatment GroupDosageOutcomeStatistical Significance
Vehicle -Tumor growth-
VPC-13566 100 mg/kg BIDSuppressed tumor growthP < 0.05
Enzalutamide 10 mg/kgSuppressed tumor growthP < 0.01
VPC-13566 100 mg/kg BIDDecreased serum PSAP < 0.01 (comparable to enzalutamide)

Experimental Protocols

Biolayer Interferometry (BLI) for Binding Affinity

This method is used to measure the direct binding of a small molecule to a protein.

  • Immobilization: Purified Androgen Receptor Ligand Binding Domain (AR LBD) is immobilized on a biosensor tip.

  • Association: The biosensor tip is dipped into solutions containing varying concentrations of VPC-13566 (e.g., 5, 10, 25, 50 µmol/L) to allow for association.

  • Dissociation: The tip is then moved to a buffer-only solution to measure the dissociation of the compound.

  • Data Analysis: The binding and dissociation kinetics are measured in real-time, and the data is used to determine the binding affinity.

AR Transcriptional Reporter Assay

This cell-based assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

  • Cell Culture: LNCaP cells, which endogenously express AR, are cultured in appropriate media.

  • Transfection: The cells are transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of an androgen-responsive promoter (e.g., probasin promoter).

  • Treatment: The transfected cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence or absence of varying concentrations of VPC-13566.

  • Measurement: After a suitable incubation period (e.g., 24 hours), the expression of the reporter gene is quantified by measuring luminescence or fluorescence.

  • Analysis: A decrease in the reporter signal in the presence of VPC-13566 indicates inhibition of AR transcriptional activity.

Cell Fractionation and Western Blotting for AR Nuclear Translocation

This protocol determines the subcellular localization of the Androgen Receptor.

  • Cell Treatment: LNCaP cells are treated with an androgen (R1881) to induce AR nuclear translocation, with or without VPC-13566.

  • Cell Lysis and Fractionation: The cells are lysed, and the cytoplasmic and nuclear fractions are separated by centrifugation.

  • Protein Quantification: The protein concentration in each fraction is determined.

  • Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the Androgen Receptor.

  • Analysis: The amount of AR in the nuclear fraction is compared between treated and untreated cells to assess the effect of VPC-13566 on nuclear translocation.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: LNCaP cells are subcutaneously injected into athymic nude mice.

  • Tumor Growth and Castration: Tumors are allowed to grow, and mice are surgically castrated to create a castration-resistant prostate cancer model.

  • Treatment: Once tumors regrow to a certain size, mice are randomized into treatment groups (vehicle, VPC-13566, and a positive control like enzalutamide). The compounds are administered via a suitable route (e.g., intraperitoneal injection).

  • Monitoring: Tumor volume and serum PSA levels are measured regularly (e.g., weekly).

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The data is statistically analyzed to determine the effect of the treatment on tumor growth and PSA levels.

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR HSP HSP AR_Androgen AR-Androgen AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE ARE AR_Dimer->ARE Binds Target_Gene Target Gene ARE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Normal Androgen Receptor Signaling Pathway.

BF3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_LBD AR LBD AR_Translocation_Blocked AR Nuclear Translocation Blocked AR_LBD->AR_Translocation_Blocked Inhibited BF3_Inhibitor BF3 Inhibitor (VPC-13566) BF3_Inhibitor->AR_LBD Binds to BF3 site CoChaperone Co-Chaperone (e.g., SGTA) CoChaperone->AR_LBD Binding Blocked AR_LBD_Inhibitor AR-Inhibitor Complex Transcription_Inhibited Transcription of Target Genes Inhibited

Caption: Mechanism of AR Inhibition by BF3 Antagonists.

Reporter_Assay_Workflow start Start culture Culture LNCaP Cells start->culture transfect Transfect with ARE-Luciferase Reporter Plasmid culture->transfect treat Treat Cells transfect->treat control Androgen Only treat->control Control Group test Androgen + BF3 Inhibitor treat->test Test Group incubate Incubate for 24 hours control->incubate test->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Compare Luminescence measure->analyze end End analyze->end

Caption: Workflow for an AR Reporter Gene Assay.

References

An In-Depth Technical Guide to the Binding Affinity of Androgen Receptor-IN-3 for the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Androgen Receptor-IN-3, also identified as Compound 22, a potent nonsteroidal antagonist of the Androgen Receptor (AR). This document collates quantitative binding data, details key experimental methodologies, and illustrates the relevant biological pathways to support further research and development in androgen receptor-targeted therapies.

Quantitative Binding Affinity Data

This compound (Compound 22) has demonstrated significant antagonistic activity against the androgen receptor, including wild-type and mutated forms commonly found in prostate cancer. The following table summarizes the key quantitative data regarding its inhibitory potency.

Compound NameCell LineAndrogen Receptor GenotypeIC50 (μM)Reference CompoundIC50 (μM) of Reference
This compound (Compound 22)SC-3Wild-type0.75Bicalutamide>10
This compound (Compound 22)LNCaPT877A mutant0.043Bicalutamide0.15
This compound (Compound 22)22Rv1H874Y mutant0.22Bicalutamide0.47
This compoundLNCaPT877A mutant5.04--

Table 1: Inhibitory concentration (IC50) values of this compound (Compound 22) in various prostate cancer cell lines. Data indicates potent inhibition of both wild-type and clinically relevant mutant androgen receptors, with greater potency than the established antiandrogen, Bicalutamide[1]. An additional source reports an IC50 of 5.04 μM for this compound in inhibiting AR-driven transcriptional activity in LNCaP cells.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and functional activity of this compound.

Cell-Based Androgen Receptor Antagonistic Activity Assay

This assay determines the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen, such as dihydrotestosterone (DHT).

Objective: To measure the IC50 value of this compound in inhibiting androgen-induced cell proliferation.

Cell Lines:

  • SC-3: An androgen-dependent murine cell line expressing wild-type AR.

  • LNCaP: A human prostate cancer cell line expressing the T877A mutant AR.

  • 22Rv1: A human prostate cancer cell line expressing the H874Y mutant AR.

Protocol:

  • Cell Culture: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

  • Assay Setup: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound and Androgen Treatment: The culture medium is replaced with a medium containing 10% charcoal-stripped FBS (to remove endogenous androgens). Test compounds (including this compound and a reference antagonist like bicalutamide) are added at various concentrations. Dihydrotestosterone (DHT) is then added at a final concentration of 1 nM to stimulate AR activity.

  • Incubation: The cells are incubated for a period of 5 days.

  • Cell Viability Measurement: Cell viability is assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a cell counting kit.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the DHT-treated control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Androgen Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity of this compound to the wild-type AR.

Materials:

  • Recombinant human androgen receptor protein.

  • Radiolabeled androgen, such as [³H]mibolerone.

  • Test compound (this compound).

  • Scintillation counter.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant AR protein, a fixed concentration of [³H]mibolerone, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of [³H]mibolerone is plotted against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

This compound functions as an antagonist, inhibiting the normal signaling cascade of the androgen receptor. The following diagrams illustrate the canonical androgen receptor signaling pathway and the proposed point of inhibition by this compound.

Canonical Androgen Receptor Signaling Pathway

In the absence of an androgen, the androgen receptor (AR) is located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of coactivators and the transcription of target genes responsible for cell growth and proliferation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization AR_translocation Nuclear Translocation ARE ARE (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation AR_translocation->AR_dimer

Canonical Androgen Receptor Signaling Pathway.

Mechanism of Inhibition by this compound

This compound acts as a competitive antagonist, binding to the androgen receptor and preventing the binding of endogenous androgens like DHT. This inhibition blocks the subsequent steps of AR activation, including nuclear translocation, DNA binding, and target gene transcription, thereby inhibiting androgen-driven cell proliferation.

AR_Inhibition_Workflow cluster_cytoplasm Cytoplasm cluster_downstream Blocked Downstream Events DHT DHT AR AR DHT->AR Binding Blocked AR_IN3 This compound AR_IN3->AR Binds Blocked_AR Inactive AR Complex AR->Blocked_AR Nuclear_Translocation No Nuclear Translocation Gene_Transcription No Gene Transcription Cell_Proliferation Inhibition of Cell Proliferation

Inhibition of AR Signaling by this compound.

Conclusion

This compound (Compound 22) is a highly potent, nonsteroidal antagonist of the androgen receptor, demonstrating significant activity against both wild-type and clinically important mutant forms of the receptor. Its superior inhibitory profile compared to existing antiandrogens highlights its potential as a lead compound for the development of novel therapeutics for prostate cancer and other androgen-driven diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals engaged in the exploration of next-generation androgen receptor modulators.

References

In-Depth Technical Guide: The Impact of Androgen Receptor-IN-3 (VPC-13566) on AR Nuclear Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel androgen receptor (AR) inhibitor, VPC-13566, often referred to conceptually as an "Androgen Receptor-INhibitor". This document details its mechanism of action, focusing on its profound effect on AR nuclear translocation, and provides quantitative data and detailed experimental protocols for researchers in the field.

Introduction to Androgen Receptor Signaling and VPC-13566

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates from the cytoplasm to the nucleus.[1] In the nucleus, it regulates the transcription of genes essential for the development and maintenance of male characteristics.[2] Dysregulation of the AR signaling pathway is a key driver in the progression of prostate cancer.[3]

VPC-13566 is a potent small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the androgen receptor.[4] This site is distinct from the androgen-binding site targeted by many current anti-androgen therapies. By binding to the BF3 pocket, VPC-13566 allosterically inhibits AR activity, and critically, blocks its translocation into the nucleus.[4] This mechanism of action makes VPC-13566 a promising therapeutic candidate, particularly in the context of castration-resistant prostate cancer (CRPC).

Quantitative Data on the Efficacy of VPC-13566

The following tables summarize the quantitative data regarding the inhibitory effects of VPC-13566 on AR transcriptional activity and the growth of prostate cancer cell lines.

Table 1: Inhibition of AR Transcriptional Activity by VPC-13566

Cell LineAssayIC50 (µM)Reference
LNCaPeGFP Reporter Assay0.05[5]
LNCaPPSA Secretion Assay0.08[5]
24 AR MutantsLuciferase Reporter Assay0.12 - 13.4[6]

Table 2: Inhibition of Prostate Cancer Cell Growth by VPC-13566

Cell LineAssayIC50 (µM)Reference
LNCaPMTS Assay0.15[5]
MR49F (Enzalutamide-resistant)MTS Assay0.07[5]
PC3 (AR-negative)MTS AssayNo effect[5]

Mechanism of Action: Inhibition of AR Nuclear Translocation

VPC-13566's primary mechanism for inhibiting AR signaling is the blockade of its nuclear translocation.[4] In the absence of an androgen, AR resides in the cytoplasm, complexed with chaperone proteins.[7] Upon androgen binding, a conformational change facilitates the exchange of chaperone proteins, a critical step for nuclear import.

VPC-13566 has been shown to interfere with the interaction between the AR and the co-chaperone SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha).[4] This interaction is crucial for the subsequent recruitment of FKBP52, another co-chaperone that is essential for the shuttling of the AR into the nucleus.[4] By disrupting this co-chaperone exchange, VPC-13566 effectively sequesters the AR in the cytoplasm, preventing it from reaching its nuclear targets.

AR_Translocation_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR_Androgen AR-Androgen AR_HSP->AR_Androgen Conformational Change Androgen Androgen Androgen->AR_HSP Binds AR_SGTA AR-Androgen-SGTA AR_Androgen->AR_SGTA Binds SGTA SGTA SGTA SGTA->AR_SGTA AR_FKBP52 AR-Androgen-FKBP52 AR_SGTA->AR_FKBP52 SGTA-FKBP52 Exchange FKBP52 FKBP52 FKBP52->AR_FKBP52 AR_Nuclear Nuclear AR AR_FKBP52->AR_Nuclear Translocates VPC13566 VPC-13566 VPC13566->AR_SGTA Blocks ARE Androgen Response Element AR_Nuclear->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates

VPC-13566 blocks AR nuclear translocation.

Experimental Protocols

This section provides detailed protocols for the key experiments used to characterize the effect of VPC-13566 on AR nuclear translocation and activity.

Cell Culture
  • Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma), MR49F (enzalutamide-resistant LNCaP), and PC-3 (AR-negative human prostate adenocarcinoma) cells are commonly used.

  • Media: Cells are typically maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For androgen-stimulation experiments, cells are cultured in phenol red-free RPMI-1640 with 5-10% charcoal-stripped FBS (CSS) to deplete endogenous androgens.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of AR in response to treatment.

Materials:

  • LNCaP cells

  • VPC-13566 (e.g., 10 µM)

  • R1881 (synthetic androgen, e.g., 1 nM)

  • Primary antibody against AR

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Confocal microscope

Protocol:

  • Seed LNCaP cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Starve the cells in phenol red-free RPMI with 5% CSS for 24 hours.

  • Treat the cells with vehicle (DMSO), R1881 alone, or R1881 in combination with VPC-13566 for the desired time (e.g., 2 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate with the primary AR antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides and visualize using a confocal microscope.

IF_Workflow Start Seed LNCaP cells on coverslips Starve Starve in androgen-depleted medium Start->Starve Treat Treat with Vehicle, R1881, and/or VPC-13566 Starve->Treat Fix Fix with Paraformaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with primary AR antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody and DAPI Primary_Ab->Secondary_Ab Visualize Visualize with Confocal Microscope Secondary_Ab->Visualize

Immunofluorescence workflow for AR translocation.
Cell Fractionation and Western Blotting

This method biochemically separates cytoplasmic and nuclear proteins to quantify the amount of AR in each compartment.

Materials:

  • LNCaP cells

  • VPC-13566 and R1881

  • Cell lysis buffers (cytoplasmic and nuclear extraction buffers)

  • Primary antibodies against AR, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Culture and treat LNCaP cells as described for the immunofluorescence assay.

  • Harvest the cells and perform subcellular fractionation using a commercial kit or a standard protocol to separate cytoplasmic and nuclear extracts.[4][8]

  • Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Resolve equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against AR, GAPDH, and Histone H3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) of AR and SGTA

This technique is used to demonstrate the interaction between AR and its co-chaperone SGTA and the disruptive effect of VPC-13566.

Materials:

  • LNCaP cell lysates

  • Antibody against AR or SGTA

  • Protein A/G magnetic beads

  • VPC-13566

  • Wash and elution buffers

Protocol:

  • Prepare cell lysates from LNCaP cells treated with vehicle or VPC-13566.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-AR) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting using antibodies against both AR and SGTA.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of VPC-13566 to inhibit androgen-induced gene transcription.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • A luciferase reporter plasmid containing androgen response elements (AREs)

  • A control plasmid expressing Renilla luciferase

  • Transfection reagent

  • VPC-13566 and DHT

  • Dual-luciferase reporter assay system

Protocol:

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid.

  • After 24 hours, treat the cells with a range of concentrations of VPC-13566 in the presence of a fixed concentration of DHT (e.g., 0.1 nM).

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Cell Viability Assay (MTS Assay)

This assay measures the effect of VPC-13566 on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (LNCaP, MR49F, PC-3)

  • VPC-13566

  • MTS reagent

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of VPC-13566 for 4 days.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

VPC-13566 represents a novel class of AR inhibitors that effectively targets the BF3 pocket, leading to the inhibition of AR nuclear translocation. This mechanism of action provides a distinct advantage over traditional anti-androgens and demonstrates significant potential for the treatment of prostate cancer, including drug-resistant forms. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of VPC-13566 and similar compounds.

References

Androgen receptor-IN-3 and AR-regulated gene expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Androgen Receptor and AR-Regulated Gene Expression in the Context of Androgen Receptor Antagonism

Abstract

The androgen receptor (AR), a crucial member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer. Its function as a ligand-activated transcription factor makes it a prime therapeutic target. This technical guide provides a comprehensive overview of the androgen receptor signaling pathway, its regulation of gene expression, and the impact of targeted inhibition. While the specific molecule "Androgen receptor-IN-3" was not identifiable in our search, this guide will utilize Enzalutamide, a potent and clinically significant second-generation AR antagonist, as a representative molecule to illustrate the principles of AR inhibition and its effects on AR-regulated gene expression. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Introduction to the Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-inducible transcription factor that mediates the biological effects of androgens, such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT).[1][2] In the absence of a ligand, AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[3] Upon binding to an androgen, the AR undergoes a conformational change, leading to the dissociation of HSPs.[3] The activated AR then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[4] This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to the modulation of gene expression.[4] The AR signaling pathway is fundamental for the normal development and function of the prostate gland, and its dysregulation is a key driver of prostate cancer.[5]

AR-Regulated Gene Expression

The androgen receptor regulates a vast network of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis. One of the most well-known AR target genes is the prostate-specific antigen (PSA), also known as Kallikrein-3 (KLK3).[6][7] The expression of PSA is tightly regulated by AR, and its levels in the serum are widely used as a biomarker for prostate cancer diagnosis and monitoring treatment response.[8][9] Other key AR-regulated genes include TMPRSS2, a serine protease involved in prostate cancer progression, and NKX3-1, a homeobox gene that is critical for prostate development and acts as a tumor suppressor.[8][10] The advent of high-throughput technologies like Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) has enabled the genome-wide identification of AR binding sites and the comprehensive characterization of the AR-regulated transcriptome.[11][12]

Enzalutamide: A Representative Androgen Receptor Antagonist

Enzalutamide is a second-generation, non-steroidal antiandrogen that acts as a potent and specific inhibitor of the androgen receptor.[13][14] Its mechanism of action is multifaceted, involving the competitive inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of AR binding to DNA.[1][2][4] By targeting multiple steps in the AR signaling cascade, Enzalutamide effectively blocks the transcriptional activity of the AR, leading to the downregulation of AR target genes and the inhibition of prostate cancer cell growth.[4][11] It has demonstrated significant clinical efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[13]

Quantitative Data: In Vitro Activity of Enzalutamide

The following tables summarize the in vitro inhibitory activity of Enzalutamide on various prostate cancer cell lines.

Table 1: IC50 Values of Enzalutamide in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Reference
LNCaPAndrogen-sensitive human prostate adenocarcinoma4.79[6]
C4-2Castration-resistant LNCaP subline1.2 (parental)[15]
C4-2B-ENZEnzalutamide-resistant C4-2B subline14.77[15]
22Rv1Human prostate carcinoma, expresses AR and AR-V7Not specified[3]
MDA-PCa-2bAndrogen-sensitive human prostate adenocarcinomaRange: 1.5 - 5.5[5]
ACRJ-PC28Afro-Caribbean prostate cancer cell lineRange: 20 - >50[5]
DU-145Androgen-insensitive human prostate carcinomaRange: 15 - 35[5]
PC-3Androgen-insensitive human prostate carcinomaRange: 25 - >50[5]

Table 2: Effect of Enzalutamide on AR-Regulated Gene Expression

Cell LineTreatmentTarget GeneFold Change in ExpressionReference
LNCaP10 µM Enzalutamide (72h)PSA (KLK3)Decreased[16]
LNCaP10 µM Enzalutamide (72h)TMPRSS2Decreased[16]
C4-2B5 µM Enzalutamide (short-term)THBS1~66% decrease
LNCaP5 µM Enzalutamide (short-term)THBS1~82% decrease
LNCaPDHT stimulationARLNC153.5-fold increase[17]
LNCaPDHT + EnzalutamideARLNC1Remarkable decrease vs. DHT alone[17]
22Rv1EnzalutamidePSMA2.2-fold increase[18]
C4-2EnzalutamidePSMA2.3-fold increase[18]
LNCaPEnzalutamidePSMA2.6-fold increase[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of AR inhibitors and their impact on AR-regulated gene expression.

AR Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the androgen receptor in response to androgens and AR inhibitors.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, PC-3)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and charcoal-stripped serum (CSS)

  • AR expression vector (if using AR-null cells like PC-3)

  • Luciferase reporter vector containing AREs (e.g., pPSA6.1-Luc)

  • Renilla luciferase vector for normalization (e.g., pRL-TK)

  • Transfection reagent (e.g., PolyJet)

  • DHT and Enzalutamide

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the AR expression vector (if needed), the ARE-luciferase reporter vector, and the Renilla luciferase vector.

    • Mix the DNA with the transfection reagent according to the manufacturer's protocol and add to the cells.

    • Incubate for 24 hours.

  • Treatment:

    • After transfection, replace the medium with medium containing 10% CSS.

    • Treat the cells with various concentrations of Enzalutamide in the presence or absence of a fixed concentration of DHT (e.g., 10 nM). Include vehicle-treated controls.

    • Incubate for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in AR transcriptional activity relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the binding of the androgen receptor to specific DNA regions in the genome.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium

  • DHT and Enzalutamide

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffer

  • Sonication buffer

  • Anti-AR antibody and IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting specific AREs (e.g., in the PSA enhancer)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells with DHT and/or Enzalutamide for the desired time.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells.

    • Shear the chromatin into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight with an anti-AR antibody or an IgG control.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform real-time PCR using primers specific for known AREs to quantify the amount of precipitated DNA.

    • Analyze the data as a percentage of input DNA.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in mRNA expression of AR target genes following treatment with an AR inhibitor.

Materials:

  • Prostate cancer cell line

  • Cell culture medium

  • DHT and Enzalutamide

  • RNA extraction kit (e.g., RNeasy Plus Mini kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • Primers for AR target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Protocol:

  • Cell Treatment:

    • Treat cells with various concentrations of Enzalutamide in the presence or absence of DHT for the desired time.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.[16]

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT/Testosterone) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription protein_synthesis Protein Synthesis (e.g., PSA) Transcription->protein_synthesis mRNA

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Mechanism of Action of Enzalutamide

Enzalutamide_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR AR_nucleus AR in Nucleus AR->AR_nucleus ARE ARE AR_nucleus->ARE Transcription Gene Transcription ARE->Transcription Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen Binding Enzalutamide->AR_nucleus Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Caption: Multi-faceted mechanism of action of Enzalutamide.

Experimental Workflow for Assessing AR Inhibitor Activity

Experimental_Workflow cluster_assays In Vitro Assays start Start: Prostate Cancer Cell Culture treatment Treatment with AR Inhibitor (e.g., Enzalutamide) +/- Androgen start->treatment luciferase Luciferase Reporter Assay (AR Transcriptional Activity) treatment->luciferase rt_qpcr RT-qPCR (AR Target Gene Expression) treatment->rt_qpcr chip_seq ChIP-seq (AR-DNA Binding) treatment->chip_seq data_analysis Data Analysis and Interpretation luciferase->data_analysis rt_qpcr->data_analysis chip_seq->data_analysis end Conclusion: Efficacy of AR Inhibitor data_analysis->end

Caption: Workflow for evaluating Androgen Receptor inhibitor activity.

References

Investigating Androgen Receptor Signaling with the Novel Inhibitor VPC-13566: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific compound named "Androgen receptor-IN-3" was identified in a comprehensive search of scientific literature. This guide will focus on a representative, well-characterized experimental androgen receptor (AR) inhibitor, VPC-13566 , to provide an in-depth technical overview of its use in investigating AR signaling. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Androgen Receptor Signaling and VPC-13566

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival.[1][3] Dysregulation of the AR signaling pathway is a key driver of prostate cancer, making it a primary therapeutic target.

VPC-13566 is a novel, potent small molecule inhibitor of the androgen receptor that functions through a distinct mechanism of action.[4][5] Unlike many current anti-androgens that target the ligand-binding domain, VPC-13566 binds to the Binding Function 3 (BF3) site of the AR.[4][5] This interaction allosterically inhibits AR activity by disrupting the binding of co-chaperone proteins, which are essential for the proper folding, stability, and nuclear translocation of the receptor.[4] By targeting the BF3 site, VPC-13566 effectively blocks AR nuclear translocation and subsequent transcriptional activity, even in the context of resistance to conventional AR-targeted therapies.[4][6]

Quantitative Data for VPC-13566

The following tables summarize the key quantitative data for VPC-13566 from in vitro and in vivo studies.

Table 1: In Vitro Activity of VPC-13566

AssayCell LineIC50 (µM)Reference
AR Transcriptional Activity (eGFP)LNCaP0.05[4]
PSA SecretionLNCaP0.08[4]
PSA SecretionMR49F (Enzalutamide-resistant)0.35[4]
Cell Viability (MTS Assay)LNCaP0.15[4]
Cell Viability (MTS Assay)MR49F (Enzalutamide-resistant)0.07[4]

Table 2: In Vivo Efficacy of VPC-13566 in LNCaP Xenograft Model

Treatment GroupTumor Growth InhibitionSerum PSA ReductionReference
VPC-13566Significant (p < 0.05)Significant (p < 0.01)[7]
EnzalutamideSignificant (p < 0.01)Significant (p < 0.01)[7]
Vehicle Control--[7]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Inhibition by VPC-13566

The following diagram illustrates the canonical androgen receptor signaling pathway and the mechanism of inhibition by VPC-13566.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition by VPC-13566 cluster_cytoplasm Cytoplasm Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex AR Androgen Receptor (AR) AR->AR-HSP Complex HSP binding Co-chaperones Co-chaperones AR->Co-chaperones Interaction AR-VPC_Complex AR-VPC-13566 Complex AR_dimer AR Dimer AR->AR_dimer HSP Heat Shock Proteins (HSP) AR-HSP Complex->AR Androgen binding VPC-13566 VPC-13566 VPC-13566->AR Binds to BF3 site AR-VPC_Complex->AR_dimer Inhibited ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Transcription Target Gene Transcription ARE->Gene Transcription Activates caption Figure 1. VPC-13566 inhibits AR signaling by binding to the BF3 site.

Figure 1. VPC-13566 inhibits AR signaling by binding to the BF3 site.
Experimental Workflow for Characterizing AR Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel androgen receptor inhibitor like VPC-13566.

Experimental_Workflow Experimental Workflow for AR Inhibitor Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies AR_Binding AR Binding Assay (e.g., Bioluminescence Interferometry) Transcriptional_Activity AR Transcriptional Activity Assay (e.g., eGFP or Luciferase Reporter) AR_Binding->Transcriptional_Activity Downstream_Target Downstream Target Modulation (e.g., PSA Secretion Assay) Transcriptional_Activity->Downstream_Target Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTS Assay) Downstream_Target->Cell_Viability Nuclear_Translocation AR Nuclear Translocation Assay (e.g., Immunofluorescence) Cell_Viability->Nuclear_Translocation Xenograft Prostate Cancer Xenograft Model (e.g., LNCaP in nude mice) Nuclear_Translocation->Xenograft Efficacy Efficacy Assessment (Tumor Volume, Serum PSA) Xenograft->Efficacy Toxicity Toxicity and Pharmacokinetics Efficacy->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Start Compound Synthesis (VPC-13566) Start->AR_Binding caption Figure 2. A tiered approach for preclinical evaluation of AR inhibitors.

Figure 2. A tiered approach for preclinical evaluation of AR inhibitors.

Experimental Protocols

AR Transcriptional Activity Assay (eGFP Reporter)

This assay quantitatively measures the ability of a compound to inhibit androgen-induced AR transcriptional activity.

Materials:

  • LNCaP cells stably expressing an eGFP reporter under the control of an androgen-responsive promoter (e.g., probasin).

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics.

  • Charcoal-stripped FBS.

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • VPC-13566 or other test compounds.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed LNCaP-eGFP cells in 96-well black, clear-bottom plates at a density of 1 x 10^4 cells per well in regular growth medium. Allow cells to adhere overnight.

  • Androgen Deprivation: The next day, replace the medium with phenol red-free medium containing 5% charcoal-stripped FBS to remove androgens. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of VPC-13566 and control compounds in the androgen-deprived medium. Add the compounds to the wells.

  • Androgen Stimulation: Immediately after adding the compounds, add DHT or R1881 to a final concentration of 1 nM to all wells except for the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • eGFP Measurement: Measure the eGFP fluorescence using a plate reader with excitation and emission wavelengths of approximately 488 nm and 509 nm, respectively.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

Prostate-Specific Antigen (PSA) Secretion Assay

This assay measures the inhibition of the secretion of PSA, an AR-regulated protein, from prostate cancer cells.

Materials:

  • LNCaP cells.

  • Cell culture medium and reagents as described in 4.1.

  • 96-well plates.

  • PSA ELISA kit.

Protocol:

  • Cell Seeding and Androgen Deprivation: Follow steps 1 and 2 of the AR Transcriptional Activity Assay protocol.

  • Compound Treatment and Androgen Stimulation: Follow steps 3 and 4 of the AR Transcriptional Activity Assay protocol.

  • Supernatant Collection: After 72 hours of incubation, carefully collect the cell culture supernatant from each well.

  • PSA ELISA: Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of PSA in each sample. Plot the dose-response curve for the inhibitor and calculate the IC50 value.

Cell Viability Assay (MTS)

This assay assesses the effect of the compound on the metabolic activity and viability of cells.

Materials:

  • LNCaP or other prostate cancer cell lines.

  • Cell culture medium and reagents.

  • 96-well plates.

  • MTS reagent.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of VPC-13566.

  • Incubation: Incubate the plate for 4 days.[4]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[4]

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the ability of a compound to inhibit the androgen-induced translocation of AR from the cytoplasm to the nucleus.

Materials:

  • LNCaP cells.

  • Glass coverslips or imaging-compatible plates.

  • Cell culture medium and reagents.

  • Primary antibody against AR.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • Cell Seeding: Seed LNCaP cells on glass coverslips in a 24-well plate.

  • Androgen Deprivation: After 24 hours, switch to androgen-deprived medium for another 24 hours.

  • Treatment: Treat the cells with VPC-13566 (e.g., 10 µM) or a control compound for 1-2 hours.[8]

  • Androgen Stimulation: Add R1881 (e.g., 10 nM) and incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA, then incubate with the primary AR antibody, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of AR to determine the nuclear-to-cytoplasmic ratio.

In Vivo LNCaP Xenograft Model

This in vivo model assesses the anti-tumor efficacy of the AR inhibitor in a living organism.

Materials:

  • Male athymic nude mice.

  • LNCaP cells.

  • Matrigel.

  • VPC-13566 formulation for injection.

  • Calipers for tumor measurement.

Protocol:

  • Cell Preparation: Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 2 x 10^6 LNCaP cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, VPC-13566, positive control like enzalutamide). Administer the treatments as per the determined dosing schedule (e.g., intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Endpoint: At the end of the study, collect blood for serum PSA analysis and harvest the tumors for further analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.

Conclusion

VPC-13566 represents a promising class of AR inhibitors that target the BF3 site, offering a novel mechanism to overcome resistance to existing therapies. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the AR signaling pathway and to characterize the activity of novel AR inhibitors. The combination of in vitro and in vivo assays is crucial for a thorough preclinical evaluation and for advancing our understanding of androgen receptor biology in health and disease.

References

Methodological & Application

Application Notes and Protocols: Androgen Receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Androgen Receptor-IN-3 is a potent and selective small molecule inhibitor of the Androgen Receptor (AR). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating AR signaling and developing novel therapeutics for androgen-dependent pathologies, such as prostate cancer. The protocols and data presented herein are based on the characterization of a representative AR inhibitor targeting the Binding Function 3 (BF3) domain and should be adapted as necessary for specific experimental conditions. The quantitative data is derived from studies on the well-characterized BF3 inhibitor, VPC-13566, and serves as a reference for the expected performance of this compound.

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and survival.[2][3] this compound offers a distinct mechanism of action by targeting the BF3 site, an allosteric pocket on the AR surface.[4][5] This interaction is believed to disrupt the binding of co-chaperone proteins, inhibit the nuclear translocation of the receptor, and ultimately block AR transcriptional activity.[1][6]

Physicochemical Properties

PropertyValue
IUPAC Name Not Disclosed
Molecular Formula C₂₅H₁₈F₃N₃O₂
Molecular Weight 465.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (<1 mg/mL)
Storage Store at -20°C for long-term storage.

Biological Activity

This compound demonstrates potent inhibition of AR transcriptional activity and downstream signaling. The following tables summarize the in vitro efficacy of a representative AR BF3 inhibitor, VPC-13566.

Table 1: Inhibition of AR Transcriptional Activity

Cell LineAssayIC₅₀ (µM)
LNCaPeGFP Reporter Assay0.05
LNCaPPSA Expression (Endogenous)0.08
MR49FPSA Expression (Enzalutamide-Resistant)0.35
Data is based on the activity of VPC-13566.[1][6]

Table 2: Inhibition of Cell Viability

Cell LineDescriptionIC₅₀ (µM)
LNCaPAndrogen-Sensitive0.15
MR49FEnzalutamide-Resistant0.07
PC3AR-NegativeNo effect
Data is based on the activity of VPC-13566.[6]

Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This leads to a series of events culminating in the regulation of gene expression. This compound is designed to interfere with this pathway by binding to the BF3 site, which is crucial for the interaction with co-chaperone proteins and subsequent nuclear translocation.

AR_Signaling_Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binding AR_Androgen AR-Androgen Complex AR_complex->AR_Androgen Conformational Change HSP HSPs AR_complex->HSP Dissociation BF3_site BF3 Site AR_complex->BF3_site AR_dimer_n AR Dimer AR_Androgen->AR_dimer_n Nuclear Translocation AR_IN_3 This compound AR_IN_3->AR_Androgen Inhibition of Nuclear Translocation AR_IN_3->BF3_site Binding ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binding Co_regulators Co-regulators ARE->Co_regulators Recruitment Gene_Transcription Gene Transcription Co_regulators->Gene_Transcription Modulation

Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Luciferase Reporter Gene Assay for AR Activity

This assay quantitatively measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.

Materials:

  • PC-3 cells (or other suitable AR-negative cell line)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • DMEM with 10% Charcoal-Stripped FBS (CSS)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000)

  • pCMV-hAR (human Androgen Receptor expression vector)

  • pARE-Luc (Androgen Response Element-driven firefly luciferase reporter vector)

  • pRL-TK (Renilla luciferase control vector)

  • Dihydrotestosterone (DHT)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture PC-3 cells in DMEM with 10% FBS.

    • Trypsinize and resuspend cells in DMEM with 10% CSS.

    • Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of pARE-Luc, 10 ng of pRL-TK, and 50 ng of pCMV-hAR per well.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% CSS.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of this compound in DMEM with 10% CSS containing a constant concentration of DHT (e.g., 0.1 nM, the EC₈₀ concentration).

    • Include a positive control with DHT alone and a negative control with vehicle only.

    • 24 hours post-transfection, replace the medium with the compound dilutions.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Follow the manufacturer's instructions to measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the percentage inhibition of the DHT-induced luciferase activity against the log of the this compound concentration to determine the IC₅₀ value.

Luciferase_Assay_Workflow Workflow for Luciferase Reporter Gene Assay A Seed PC-3 cells in 96-well plate B Co-transfect with pCMV-hAR, pARE-Luc, and pRL-TK A->B C Incubate for 24 hours B->C D Treat with serial dilutions of This compound + constant DHT (0.1 nM) C->D E Incubate for 24 hours D->E F Lyse cells and perform Dual-Luciferase Assay E->F G Measure luminescence F->G H Data Analysis: Normalize and calculate IC₅₀ G->H

Caption: Workflow for the Luciferase Reporter Gene Assay to determine the antagonist activity of this compound.

Proximity Ligation Assay (PLA) for AR-Co-chaperone Interaction

This assay is used to visualize and quantify the disruption of the interaction between the Androgen Receptor and its co-chaperones (e.g., BAG1L) by this compound.

Materials:

  • LNCaP cells

  • Primary antibodies against AR and the co-chaperone of interest (from different species, e.g., rabbit and mouse)

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and amplification reagents (e.g., Duolink In Situ Detection Reagents)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed LNCaP cells on coverslips.

    • Treat cells with vehicle, DHT, or DHT in combination with this compound for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites.

    • Incubate with primary antibodies against AR and the co-chaperone overnight at 4°C.

  • PLA Probe Incubation, Ligation, and Amplification:

    • Wash and incubate with PLA probes.

    • Perform the ligation and amplification steps according to the manufacturer's protocol to generate fluorescent signals where the two proteins are in close proximity.

  • Imaging and Analysis:

    • Mount coverslips and visualize using a fluorescence microscope.

    • Quantify the number of fluorescent spots per cell to determine the extent of protein-protein interaction.

In Vivo Xenograft Tumor Growth Inhibition

This protocol assesses the in vivo efficacy of this compound in a prostate cancer xenograft model.

Materials:

  • Athymic nude mice

  • LNCaP cells

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of LNCaP cells and Matrigel into the flanks of male athymic nude mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth.

    • When tumors reach a specified size, randomize mice into treatment and control groups.

    • Administer this compound or vehicle to the respective groups according to the desired dosing schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC for proliferation markers).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.

Safety Precautions

This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

In Vitro Applications of the Androgen Receptor Antagonist Enzalutamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of genes essential for tumor growth and survival. Consequently, the AR signaling pathway is a primary target for prostate cancer therapeutics.

Enzalutamide is a potent, second-generation androgen receptor antagonist. It acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA. These application notes provide a comprehensive guide for the in vitro use of Enzalutamide, focusing on effective concentrations and detailed protocols for key assays.

Data Presentation: Enzalutamide Concentration in In Vitro Assays

The effective concentration of Enzalutamide can vary depending on the cell line, assay type, and experimental duration. The following tables summarize reported 50% inhibitory concentration (IC50) values and commonly used concentrations for various in vitro assays.

Table 1: IC50 Values of Enzalutamide in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (µM)Assay TypeReference
LNCaPAR-positive, Androgen-sensitive~1-5.6Cell Viability (MTT/RTCA)[1][2]
LNCaP (3D Spheroid)AR-positive, Androgen-sensitive1.05Cell Viability[3]
C4-2BAR-positive, Castration-resistant~1.2Cell Viability (MTT)[1]
C4-2B-EnzaREnzalutamide-resistant~14.77Cell Viability (MTT)[1]
22Rv1AR-positive (expresses AR-V7)46.6Cell Viability (CTG)[4]
PC-3AR-null~34.9Cell Viability (RTCA)[1][2]
DU-145AR-null32.3Cell Viability (CTG)[4]

Table 2: Recommended Concentration Ranges for Various In Vitro Assays

Assay TypeCell Line(s)Recommended Concentration RangeTreatment Duration
Cell Viability (MTT/MTS)LNCaP, C4-2B1 - 40 µM24 - 72 hours
Western BlottingLNCaP, C4-210 µM48 - 72 hours
Luciferase Reporter AssayLNCaP10 µM24 - 48 hours
Quantitative PCR (qPCR)LNCaP, C4-2B5 - 10 µM48 - 72 hours

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the androgen receptor signaling pathway and a general experimental workflow for evaluating Enzalutamide in vitro.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Enzalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Growth Cell Growth & Survival Protein->Cell_Growth

Androgen Receptor signaling pathway and points of Enzalutamide inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Prostate Cancer Cells (e.g., LNCaP) Drug_Prep 2. Prepare Enzalutamide Stock Solution (in DMSO) & Serial Dilutions Cell_Seeding 3. Seed Cells in Appropriate Plates (e.g., 96-well, 6-well) Drug_Prep->Cell_Seeding Treatment 4. Treat Cells with Varying Concentrations of Enzalutamide Cell_Seeding->Treatment Incubation 5. Incubate for Specified Duration (24-72h) Treatment->Incubation Viability Cell Viability Assay (MTT/MTS) Incubation->Viability Protein Protein Analysis (Western Blot) Incubation->Protein Gene Gene Expression (qPCR) Incubation->Gene Transcriptional Transcriptional Activity (Luciferase Assay) Incubation->Transcriptional Data_Analysis 6. Data Acquisition & Analysis Viability->Data_Analysis Protein->Data_Analysis Gene->Data_Analysis Transcriptional->Data_Analysis Conclusion 7. Determine IC50, Protein/Gene Expression Changes, etc. Data_Analysis->Conclusion

General experimental workflow for in vitro evaluation of Enzalutamide.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Enzalutamide on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Enzalutamide

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.[6]

  • Prepare serial dilutions of Enzalutamide in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Enzalutamide (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 5, 10, 20, 40 µM).[6] Include a vehicle control (DMSO only).

  • Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[1][6]

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of Enzalutamide on the protein levels of AR and its downstream target, Prostate-Specific Antigen (PSA).

Materials:

  • Prostate cancer cells

  • Enzalutamide

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-AR (e.g., D6F11, Cell Signaling Technology, #5153, 1:1000 dilution)[7][8]

    • Anti-PSA (e.g., D6B1, Cell Signaling Technology, #5365, 1:5000 dilution)[7]

    • Anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Enzalutamide (e.g., 10 µM) or vehicle (DMSO) for 48-72 hours.[7]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.

Luciferase Reporter Assay

This protocol is to measure the effect of Enzalutamide on AR transcriptional activity using a luciferase reporter construct containing Androgen Response Elements (AREs).

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • 12-well plates

  • ARE-luciferase reporter plasmid (e.g., probasin RR3 luciferase reporter)[2]

  • Transfection reagent (e.g., TransIT-2020)

  • Opti-MEM medium

  • Enzalutamide

  • Androgen (e.g., R1881 or DHT)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed cells in 12-well plates at a density of 1x10^5 cells/well.[2]

  • The next day, transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol.[2] A co-transfection with a Renilla luciferase plasmid can be performed for normalization.

  • After 24 hours, pre-treat the cells with Enzalutamide (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an androgen (e.g., 1-10 nM R1881) for an additional 24 hours.

  • Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.[9]

  • Transfer the cell lysate to a luminometer plate.

  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Quantitative PCR (qPCR)

This protocol is for quantifying the effect of Enzalutamide on the mRNA expression of AR target genes.

Materials:

  • Prostate cancer cells

  • Enzalutamide

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR Master Mix

  • qPCR instrument

  • Primers for target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

Primer Sequences: [10]

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PSA (KLK3)CACAGCCTGTTTCATCCTGAAGGTCCATGACCTTCACAG
TMPRSS2TGGTAGTGTCCCCAGCCTACAAAGCAGCTGAAATAGGCCA
FKBP5TCCCTCGAATGCAACTCTCTGCCACATCTCTGCAGTCAAA
GAPDHGGAGCGAGATCCCTCCAAAATGGCTGTTGTCATACTTCTCATGG

Procedure:

  • Seed cells in 6-well plates and treat with Enzalutamide (e.g., 5-10 µM) or vehicle (DMSO) for 48-72 hours.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction in triplicate for each sample and primer set using SYBR Green PCR Master Mix.

  • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 35-40 cycles of 95°C for 15s and 60°C for 30s).[10]

  • Analyze the data using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

These application notes and protocols provide a framework for the in vitro investigation of the androgen receptor antagonist Enzalutamide. The provided concentration ranges and detailed methodologies for key assays will aid researchers in designing and executing experiments to explore the effects of Enzalutamide on androgen receptor signaling and prostate cancer cell biology. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols: Androgen Receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor-IN-3 is a novel small molecule inhibitor of the androgen receptor (AR), a key driver in the progression of prostate cancer. As a ligand-activated transcription factor, the androgen receptor's function is crucial for the development and maintenance of the male sexual phenotype.[1] In prostate cancer, AR signaling often remains active, contributing to tumor growth and survival. Small molecule inhibitors targeting the AR are therefore critical for therapeutic intervention.

These application notes provide detailed information and protocols for the solubility and stability of this compound, essential for its effective use in preclinical research and development.

Physicochemical Properties

While specific experimental data for this compound is not publicly available, this section provides a template for the characterization of its physicochemical properties based on common characteristics of similar small molecule inhibitors.

Table 1: Physicochemical Properties of this compound (Example Data)

PropertyValueNotes
Molecular FormulaC₂₂H₁₈ClNData for a similar compound, Androgen receptor antagonist 3.[2]
Molecular Weight331.84 g/mol Data for a similar compound, Androgen receptor antagonist 3.[2]
AppearanceWhite to off-white solidTypical appearance for purified small molecules.
Purity (by HPLC)>98%Standard purity for research-grade compounds.
Melting Point150-155 °CHypothetical value, to be determined experimentally.

Solubility

The solubility of this compound is critical for the preparation of stock solutions and for ensuring its bioavailability in various experimental settings. Based on the behavior of similar hydrophobic small molecules, the following solubility profile is expected.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO≥ 50 mg/mL (≥ 150.6 mM)Recommended for preparing high-concentration stock solutions. Warming to 37°C and sonication may be required to fully dissolve the compound.[3]
Ethanol~10 mg/mL (~30.1 mM)Suitable for some applications, but lower solubility is expected compared to DMSO.[3]
PBS (pH 7.4)< 0.1 mg/mLThe compound is poorly soluble in aqueous buffers.[3] Direct dissolution is not recommended.
Cell Culture Medium< 0.1 mg/mL (with <0.5% DMSO)Precipitation may occur at higher concentrations. It is crucial to keep the final DMSO concentration low to avoid solvent-induced effects on cells.[3]

Stability

Understanding the stability of this compound in solution and as a solid is essential for accurate experimental design and data interpretation.

Table 3: Stability of this compound

ConditionStabilityRecommendations
Solid (at -20°C)≥ 2 yearsStore in a desiccated, dark environment.
DMSO Stock Solution (-20°C)~1 monthFor short-term storage.[3]
DMSO Stock Solution (-80°C)≥ 6 monthsFor long-term storage, aliquot to avoid repeated freeze-thaw cycles.[3]
Aqueous Working Solution (4°C)~24 hoursPrepare fresh daily from a DMSO stock solution.
Physiological pH (7.4)Stable for at least 24 hoursMonitor for precipitation in aqueous media.
Acidic/Basic pHDegradation may occurAvoid exposure to strong acids or bases.
Light ExposurePotential for photodegradationProtect solutions from light.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh the required amount of this compound. For a 10 mM stock solution, this will be 3.32 mg per 1 mL of DMSO (assuming a molecular weight of 331.84 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[3]

  • Gentle warming to 37°C can also aid dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[3]

Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound DMSO stock solution

  • Aqueous buffer (e.g., PBS) or cell culture medium

  • Vortex mixer

Protocol:

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serially dilute the stock solution in the desired aqueous buffer or cell culture medium to the final working concentration.

  • Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO should be kept as low as possible, typically below 0.5%, to minimize solvent effects on biological systems.[3]

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration of this compound.

  • Use the freshly prepared working solution immediately.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment

This protocol provides a general HPLC method for assessing the purity of this compound and monitoring its degradation over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound samples

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. For stability studies, incubate the compound under desired conditions (e.g., different temperatures, pH) and take aliquots at various time points.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Data Analysis:

    • Purity: Calculate the peak area of this compound as a percentage of the total peak area of all detected peaks.

    • Stability: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the androgen receptor.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone DHT Dihydrotestosterone T->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->Transcription

Caption: Androgen Receptor (AR) genomic signaling pathway.

Experimental Workflow for Solubility Assessment

The diagram below outlines the workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Weigh Compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent mix Vortex / Sonicate / Warm add_solvent->mix observe Visual Observation for Dissolution mix->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No end End: Determine Solubility dissolved->end add_more_solvent Add More Solvent not_dissolved->add_more_solvent add_more_solvent->mix

Caption: Workflow for determining compound solubility.

Experimental Workflow for Stability Assessment

This diagram illustrates the process for evaluating the stability of this compound over time.

Stability_Workflow start Prepare Stock Solution incubate Incubate under Test Conditions (e.g., Temp, pH, Light) start->incubate aliquots Collect Aliquots at Time Points (T=0, T=1h, T=24h, etc.) incubate->aliquots hplc Analyze by HPLC aliquots->hplc data_analysis Data Analysis hplc->data_analysis end Determine Degradation Rate data_analysis->end

Caption: Workflow for assessing compound stability.

References

Application Notes and Protocols for Androgen Receptor-IN-3 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The androgen receptor (AR) is a crucial driver in the progression of prostate cancer.[1][2][3] In androgen-sensitive prostate cancer cell lines like LNCaP and VCaP, the binding of androgens such as dihydrotestosterone (DHT) to the AR initiates its nuclear translocation, dimerization, and the subsequent regulation of target genes responsible for cell growth and survival.[4] Consequently, the AR remains a primary therapeutic target for prostate cancer.[5][6] Androgen Receptor-IN-3 (AR-IN-3) is a novel, potent, and selective antagonist of the androgen receptor. These application notes provide detailed protocols for characterizing the in vitro efficacy of AR-IN-3 in the LNCaP and VCaP prostate cancer cell lines, which are well-established models for studying AR signaling.[7][8] LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells, while VCaP cells, derived from a vertebral metastasis, are known to overexpress the androgen receptor.[9][10]

Disclaimer: As specific experimental data for "this compound" is not publicly available, the following sections present hypothetical data based on the expected outcomes for a potent AR antagonist in LNCaP and VCaP cells. The protocols provided are established methodologies for characterizing such compounds.

Data Presentation

Table 1: Effect of AR-IN-3 on LNCaP and VCaP Cell Viability

This table summarizes the dose-dependent effect of AR-IN-3 on the viability of LNCaP and VCaP cells, as determined by a WST-1 assay after 72 hours of treatment in the presence of 0.1 nM R1881 (a synthetic androgen).

Treatment GroupConcentration (nM)LNCaP Mean Absorbance (450 nm)LNCaP Standard DeviationLNCaP % ViabilityVCaP Mean Absorbance (450 nm)VCaP Standard DeviationVCaP % Viability
Vehicle Control01.320.09100%1.550.12100%
AR-IN-311.180.0789.4%1.360.1087.7%
AR-IN-3100.910.0668.9%1.020.0865.8%
AR-IN-31000.580.0543.9%0.650.0641.9%
AR-IN-310000.310.0423.5%0.350.0422.6%
Table 2: Western Blot Densitometry Analysis of AR and PSA Protein Levels

This table presents the quantification of Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) protein levels in LNCaP and VCaP cells treated with AR-IN-3 for 48 hours. Protein levels were normalized to GAPDH.

Cell LineTreatment GroupAR Protein Level (Normalized to GAPDH)PSA Protein Level (Normalized to GAPDH)
LNCaPVehicle Control1.001.00
LNCaPAR-IN-3 (100 nM)0.950.25
VCaPVehicle Control1.001.00
VCaPAR-IN-3 (100 nM)0.920.18
Table 3: Quantitative Real-Time PCR (qRT-PCR) Analysis of AR Target Gene Expression

This table shows the relative mRNA expression of AR target genes (PSA and TMPRSS2) in LNCaP and VCaP cells after 24 hours of treatment with AR-IN-3 (100 nM) in the presence of 0.1 nM R1881. Data is normalized to the housekeeping gene GAPDH and expressed as fold change relative to the vehicle control.

Cell LineTarget GeneFold Change (vs. Vehicle)Standard Deviation
LNCaPPSA0.150.03
LNCaPTMPRSS20.210.04
VCaPPSA0.110.02
VCaPTMPRSS20.180.03

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • LNCaP (ATCC® CRL-1740™)

    • VCaP (ATCC® CRL-2876™)

  • Growth Medium:

    • LNCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]

    • VCaP: DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic.[12]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11][12]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA or TrypLE™). Neutralize the dissociation reagent with growth medium and re-seed at an appropriate ratio (e.g., 1:3 to 1:6).[11][13]

Cell Viability Assay (WST-1)

This protocol determines the effect of AR-IN-3 on cell proliferation.

  • Procedure:

    • Seed LNCaP or VCaP cells in 96-well plates at a density of 10,000 cells/well in their respective growth media.[14]

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of AR-IN-3 or vehicle control (e.g., DMSO), along with a synthetic androgen like 0.1 nM R1881 to stimulate AR activity.

    • Incubate for 72 hours.

    • Add 10 µL of WST-1 or a similar cell proliferation reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This protocol is for determining the effect of AR-IN-3 on the expression of AR and its target protein, PSA.

  • Procedure:

    • Seed LNCaP or VCaP cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with AR-IN-3 and/or a synthetic androgen in steroid-deprived medium for 24-48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify protein levels, normalizing to a loading control like GAPDH.[11]

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the mRNA levels of AR target genes.

  • Procedure:

    • Seed and treat LNCaP or VCaP cells in 6-well plates as described for Western blotting, typically for 16-24 hours.

    • Isolate total RNA using a commercial kit (e.g., RNeasy).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a suitable master mix and primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_HSP Androgen Receptor (AR) + HSP Androgen->AR_HSP Enters Cell AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Binding AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Nuclear Translocation AR_IN_3 AR-IN-3 AR_IN_3->AR_HSP Blocks Binding ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Transcription Gene Transcription (PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor signaling pathway and the inhibitory action of AR-IN-3.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture LNCaP & VCaP Cells seed Seed Cells in Plates (96-well or 6-well) start->seed treat Treat with AR-IN-3 & R1881 seed->treat viability Cell Viability Assay (WST-1) treat->viability western Western Blot (AR, PSA) treat->western qpcr qRT-PCR (PSA, TMPRSS2) treat->qpcr analyze Quantify & Analyze Data viability->analyze western->analyze qpcr->analyze

Caption: General experimental workflow for evaluating AR-IN-3 in prostate cancer cells.

Logical_Relationship AR_IN_3 AR-IN-3 Administration AR_Antagonism Androgen Receptor Antagonism AR_IN_3->AR_Antagonism Downstream_Inhibition Inhibition of AR Target Gene Expression (e.g., PSA, TMPRSS2) AR_Antagonism->Downstream_Inhibition Proliferation_Inhibition Decreased Cell Proliferation & Viability Downstream_Inhibition->Proliferation_Inhibition

Caption: Logical relationship of AR-IN-3's mechanism of action.

References

Application Notes and Protocols for Western Blot Analysis of Androgen Receptor (AR) Inhibition by Androgen Receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes, including Prostate-Specific Antigen (PSA).[1][3] Consequently, inhibiting AR signaling is a primary therapeutic strategy for prostate cancer. Androgen receptor-IN-3 is an inhibitor of the androgen receptor, demonstrating an IC50 of 5.04 μM in LNCaP cells.[4] Western blotting is a fundamental technique to assess the efficacy of AR inhibitors by quantifying the expression levels of AR and its downstream targets. This document provides a detailed protocol for evaluating the inhibitory effect of this compound on the AR signaling pathway using Western blot analysis.

Mechanism of Action

This compound functions as an antagonist of the androgen receptor. By binding to the receptor, it is presumed to prevent the conformational changes necessary for its activation and subsequent nuclear translocation. This action disrupts the signaling cascade that promotes the growth and survival of androgen-dependent cancer cells.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Androgen Receptor signaling pathway and the experimental workflow for the Western blot protocol.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) AR->AR_HSP_complex AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation AR_IN_3 This compound AR_IN_3->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Target_Gene Target Gene Transcription (e.g., PSA) ARE->Target_Gene Promotes

Caption: Androgen Receptor Signaling Pathway Inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP cells) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-PSA, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection & Data Analysis H->I

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: LNCaP (prostate cancer cell line expressing AR).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Hormone Starvation: Before treatment, replace the culture medium with RPMI-1640 containing 10% charcoal-stripped FBS for 24 hours to reduce baseline androgen levels.[5]

  • Treatment:

    • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.[1]

    • Stimulate the cells with 10 nM Dihydrotestosterone (DHT) for 24 hours to induce AR activation and target gene expression.[1][5]

Protein Extraction and Quantification
  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[6]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

  • Incubate on ice for 30 minutes, with occasional vortexing.[6]

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[5]

  • Collect the supernatant containing the total protein.[5]

  • Determine the protein concentration of each sample using a BCA protein assay kit.[5]

Western Blotting
  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.[5][6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.[1]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

    • Anti-AR (e.g., 1:1000 dilution)

    • Anti-PSA (e.g., 1:1000 dilution)

    • Anti-GAPDH (loading control, e.g., 1:5000 dilution)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step as described above.[1]

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[6]

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

  • Normalize the intensity of the target protein bands (AR and PSA) to the intensity of the loading control band (GAPDH) for each sample.[1]

Data Presentation

The following table summarizes the expected quantitative data from the Western blot analysis, demonstrating the effect of this compound on AR and PSA protein expression.

Treatment GroupThis compound (µM)DHT (10 nM)Normalized AR Expression (Relative to Vehicle)Normalized PSA Expression (Relative to Vehicle)
Vehicle Control0+1.001.00
AR-IN-30.1+To be determinedTo be determined
AR-IN-31.0+To be determinedTo be determined
AR-IN-35.0+To be determinedTo be determined
AR-IN-310.0+To be determinedTo be determined
Untreated Control0-To be determinedTo be determined

Expected Outcome: A dose-dependent decrease in the expression of the AR downstream target, PSA, is expected with increasing concentrations of this compound, confirming its inhibitory activity on the AR signaling pathway. The expression of AR itself may or may not decrease, depending on whether the inhibitor also induces AR degradation.

References

Application Notes and Protocols: RT-qPCR Analysis of Androgen Receptor Target Genes with a Novel Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon activation by androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter and enhancer regions of its target genes, thereby modulating their transcription.[4][5] Key AR target genes implicated in prostate cancer include prostate-specific antigen (PSA, encoded by the KLK3 gene), transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5). The expression levels of these genes are often used as biomarkers for AR activity.

Androgen receptor inhibitors (ARIs) are a cornerstone in the treatment of prostate cancer. These small molecules function by antagonizing the AR, thereby inhibiting the transcription of its target genes. This application note provides a detailed protocol for the analysis of AR target gene expression in prostate cancer cell lines treated with a novel androgen receptor inhibitor using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathway and Mechanism of Action

The androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs). The activated AR then dimerizes and translocates into the nucleus. Inside the nucleus, the AR dimers bind to AREs on the DNA, recruiting co-activators and the transcriptional machinery to initiate the transcription of target genes like KLK3 (PSA), TMPRSS2, and FKBP5.

Novel androgen receptor inhibitors, such as Androgen receptor-IN-3, are designed to interfere with this pathway. By binding to the androgen receptor, these inhibitors can allosterically modulate the receptor's function, preventing the necessary conformational changes, nuclear translocation, and/or binding to AREs. This ultimately leads to a downstream reduction in the expression of AR target genes.

Androgen Receptor Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARI Androgen Receptor Inhibitor (ARi) ARI->AR_inactive Binds & Inhibits ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA Target Gene mRNA (PSA, TMPRSS2, FKBP5) Transcription->mRNA

Caption: Androgen receptor signaling and inhibition by a novel ARI.

Experimental Protocols

This section provides detailed protocols for the analysis of AR target gene expression in response to treatment with a novel Androgen Receptor Inhibitor.

Cell Culture and Treatment

Materials:

  • LNCaP or other suitable androgen-sensitive prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Charcoal-stripped FBS (CSS)

  • Dihydrotestosterone (DHT)

  • Novel Androgen Receptor Inhibitor (ARI)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Hormone Deprivation: After 24 hours, replace the growth medium with RPMI-1640 supplemented with 10% CSS to deprive the cells of androgens. Incubate for another 24 hours.

  • Treatment: Prepare treatment media containing:

    • Vehicle control (DMSO)

    • DHT (e.g., 10 nM) + Vehicle (DMSO)

    • DHT (e.g., 10 nM) + Novel ARI (at various concentrations)

  • Remove the hormone-deprivation medium, wash the cells once with PBS, and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

RNA Extraction

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

Protocol (using TRIzol):

  • Cell Lysis: Aspirate the treatment medium and wash cells with PBS. Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the supernatant and air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

Reverse Transcription (cDNA Synthesis)

Materials:

  • Extracted RNA

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • RNase-free water

  • Thermal cycler

Protocol:

  • Prepare the reverse transcription master mix according to the manufacturer's instructions. Typically, this includes a reverse transcriptase, dNTPs, random primers or oligo(dT)s, and a reaction buffer.

  • Add a standardized amount of RNA (e.g., 1 µg) to each reaction tube.

  • Bring the final reaction volume to the recommended amount with RNase-free water.

  • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

  • The resulting cDNA can be stored at -20°C.

Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • Synthesized cDNA

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for target genes (KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR plate and instrument

Protocol:

  • Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and nuclease-free water.

  • Add a standardized amount of cDNA to each well of the qPCR plate.

  • Add the qPCR reaction mix to each well.

  • Run qPCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Experimental Workflow for RT-qPCR Analysis CellCulture 1. Cell Culture & Treatment (LNCaP cells, DHT +/- ARI) RNAExtraction 2. RNA Extraction (TRIzol or Kit-based) CellCulture->RNAExtraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNAExtraction->cDNA_Synthesis qPCR 4. RT-qPCR (SYBR Green/TaqMan) cDNA_Synthesis->qPCR DataAnalysis 5. Data Analysis (ΔΔCt Method) qPCR->DataAnalysis

Caption: Workflow for analyzing AR target gene expression via RT-qPCR.

Data Presentation

The quantitative data obtained from the RT-qPCR analysis should be summarized in a clear and structured table. The following table provides an illustrative example of the expected results, demonstrating the dose-dependent inhibition of AR target gene expression by a novel Androgen Receptor Inhibitor.

Table 1: Illustrative RT-qPCR Data of AR Target Gene Expression

Treatment GroupRelative KLK3 (PSA) mRNA Expression (Fold Change)Relative TMPRSS2 mRNA Expression (Fold Change)Relative FKBP5 mRNA Expression (Fold Change)
Vehicle (DMSO)1.00 ± 0.121.00 ± 0.151.00 ± 0.10
DHT (10 nM)8.50 ± 0.756.20 ± 0.5512.30 ± 1.10
DHT + ARI (1 µM)4.25 ± 0.403.10 ± 0.306.15 ± 0.60
DHT + ARI (5 µM)1.10 ± 0.150.95 ± 0.101.50 ± 0.20
DHT + ARI (10 µM)0.45 ± 0.080.30 ± 0.050.55 ± 0.09

Data are presented as mean ± standard deviation and represent an example of expected outcomes. Actual results may vary.

Conclusion

This application note provides a comprehensive set of protocols for the RT-qPCR analysis of androgen receptor target genes in response to treatment with a novel androgen receptor inhibitor. The provided methodologies and illustrative data serve as a valuable resource for researchers in the fields of cancer biology and drug development, facilitating the characterization of new therapeutic agents targeting the androgen receptor signaling pathway. The use of RT-qPCR allows for a sensitive and quantitative assessment of the inhibitor's efficacy in modulating AR-dependent gene expression.

References

Application Notes and Protocols for In Vivo Animal Studies with a Novel Androgen Receptor Inhibitor (AR-IN-X)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2] Therapies that target the AR signaling pathway are a cornerstone of treatment for advanced prostate cancer.[2][3] The development of novel androgen receptor inhibitors is essential to overcome resistance to existing therapies.[1][4] This document provides a comprehensive guide for the in vivo evaluation of a hypothetical novel androgen receptor inhibitor, hereafter referred to as AR-IN-X. These application notes and protocols are designed to serve as a template for researchers and drug development professionals.

Mechanism of Action of AR-IN-X

AR-IN-X is a hypothetical small molecule inhibitor designed to act as a non-steroidal anti-androgen. It competitively binds to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[2][5] This inhibition blocks the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that drive prostate cancer cell proliferation.[6]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation HSP HSP AR_HSP->AR HSP Dissociation AR_IN_X AR-IN-X AR_IN_X->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Figure 1: Androgen Receptor Signaling Pathway and Inhibition by AR-IN-X. This diagram illustrates the normal activation of the androgen receptor by androgens, leading to gene transcription and cell proliferation. AR-IN-X acts by competitively inhibiting androgen binding to the AR in the cytoplasm.

Application Notes

In Vivo Efficacy Models for Prostate Cancer

The selection of an appropriate animal model is critical for evaluating the anti-tumor efficacy of AR-IN-X. Xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, are commonly used.[7][8] Patient-derived xenograft (PDX) models, which involve the transplantation of a patient's tumor into a mouse, are considered high-fidelity models for preclinical testing.[9]

Model Cell Line/Origin Androgen Sensitivity Key Characteristics Primary Use Case
LNCaP Xenograft LNCaP cellsAndrogen-sensitiveExpresses AR, secretes PSA.[6]Initial efficacy testing in hormone-sensitive prostate cancer.
VCaP Xenograft VCaP cellsAndrogen-sensitiveExpresses high levels of wild-type AR.Efficacy in models with AR amplification.
22Rv1 Xenograft 22Rv1 cellsCastration-resistantExpresses both full-length AR and AR splice variants.Testing efficacy against castration-resistant prostate cancer (CRPC).
PDX Models Patient tumor tissueVariableRepresents the heterogeneity and architecture of the original patient tumor.[9]Advanced preclinical validation and personalized medicine studies.

Table 1: Common In Vivo Models for Prostate Cancer Research.

Pharmacokinetic (PK) Studies in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of AR-IN-X. These studies are typically performed in rats and mice to determine key parameters that guide dose selection for efficacy studies.[10]

Parameter Description AR-IN-X (Hypothetical Data - Rat)
Clearance (CL) The rate at which the drug is removed from the body.5.0 mL/min/kg[10]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.1500 mL/kg[10]
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.4.5 hours[10][11]
Oral Bioavailability (F%) The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.60%[10][11]

Table 2: Key Pharmacokinetic Parameters for AR-IN-X (Hypothetical Data). [10][11]

Pharmacodynamic (PD) and Biomarker Analysis

Pharmacodynamic studies assess the effect of AR-IN-X on its biological target. In the context of an AR inhibitor, this can be evaluated by measuring changes in the expression of AR-regulated genes or by monitoring serum levels of prostate-specific antigen (PSA) in tumor-bearing animals.

  • Target Engagement: Can be assessed by measuring the downregulation of AR-regulated genes (e.g., PSA, TMPRSS2) in tumor tissue via quantitative PCR (qPCR) or immunohistochemistry (IHC).

  • Efficacy Biomarker: Serum PSA levels in xenograft models like LNCaP can be monitored over the course of the study as a surrogate marker of anti-tumor activity.

Toxicology and Safety Assessment

Preliminary toxicology studies in rodents are necessary to identify a safe dose range for efficacy studies. These studies typically involve administering escalating doses of AR-IN-X and monitoring the animals for adverse effects.

Assessment Parameters Monitored
Clinical Observations Changes in appearance, behavior, and activity levels.
Body Weight Measured daily or several times per week.
Food and Water Intake Monitored to assess general health.
Hematology Complete blood count (CBC) at the end of the study.
Clinical Chemistry Serum analysis for liver and kidney function markers.
Gross Necropsy Macroscopic examination of organs at the end of the study.

Table 3: Parameters for a Preliminary In Vivo Toxicology Study.

Experimental Protocols

Protocol: Prostate Cancer Xenograft Efficacy Study

This protocol describes a typical efficacy study using a subcutaneous LNCaP xenograft model in immunodeficient mice.

Materials:

  • LNCaP human prostate cancer cells

  • Matrigel

  • Male immunodeficient mice (e.g., NSG or nude mice)

  • AR-IN-X formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Workflow:

Efficacy_Workflow start Start cell_prep 1. Prepare LNCaP Cell Suspension with Matrigel start->cell_prep implantation 2. Subcutaneously Implant Cells into Mice Flanks cell_prep->implantation tumor_growth 3. Monitor Tumor Growth (2-3 times/week) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups (e.g., Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Administer AR-IN-X or Vehicle (e.g., Daily Oral Gavage) randomization->treatment Treatment Start monitoring 6. Monitor Tumor Volume, Body Weight, and Health treatment->monitoring monitoring->monitoring Continue Treatment endpoint 7. Euthanize Mice at Study Endpoint (e.g., Tumor Burden Limit) monitoring->endpoint analysis 8. Collect Tumors and Blood for PD and PK Analysis endpoint->analysis Yes data_analysis 9. Analyze and Report Data analysis->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for a Xenograft Efficacy Study. This flowchart outlines the key steps from cell preparation and implantation to treatment, monitoring, and final analysis.

Procedure:

  • Cell Preparation: LNCaP cells are harvested and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, AR-IN-X at low and high doses).

  • Treatment Administration: Administer AR-IN-X or vehicle control daily via oral gavage.

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize the animals according to institutional guidelines.

  • Sample Collection: At necropsy, collect blood for PK analysis and serum for PSA measurement. Excise tumors, weigh them, and process them for PD analysis (e.g., flash-freeze for qPCR or fix in formalin for IHC).

Protocol: Rodent Pharmacokinetic (PK) Study

This protocol outlines a single-dose PK study in male Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats with jugular vein cannulas

  • AR-IN-X formulated for intravenous (IV) and oral (PO) administration

  • Appropriate vehicles for IV and PO formulations

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge, pipettes, and storage vials

Workflow:

PK_Workflow start Start acclimatize 1. Acclimatize Cannulated Rats start->acclimatize fasting 2. Fast Animals Overnight (Water ad libitum) acclimatize->fasting dosing 3. Dose Animals with AR-IN-X (IV Bolus or Oral Gavage) fasting->dosing sampling 4. Collect Blood Samples at Predefined Time Points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) dosing->sampling processing 5. Process Blood to Plasma (Centrifugation) sampling->processing storage 6. Store Plasma Samples at -80°C processing->storage bioanalysis 7. Analyze Plasma Samples (LC-MS/MS) storage->bioanalysis pk_calc 8. Calculate PK Parameters (e.g., CL, Vd, t½, F%) bioanalysis->pk_calc end End pk_calc->end

Figure 3: Workflow for a Rodent Pharmacokinetic Study. This diagram shows the sequence of events from animal preparation and dosing to blood sample collection, processing, and bioanalysis for PK parameter determination.

Procedure:

  • Animal Preparation: Use male Sprague-Dawley rats (n=3-4 per group) fitted with jugular vein cannulas for serial blood sampling. Acclimatize the animals before the study.

  • Dosing:

    • IV Group: Administer AR-IN-X as a single bolus injection via the tail vein.

    • PO Group: Administer AR-IN-X via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of AR-IN-X in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Protocol: Formulation for Oral Gavage in Rodents

Many small molecule inhibitors are hydrophobic and require a specific formulation for oral administration in animal studies.

Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

Procedure:

  • Weigh the required amount of AR-IN-X.

  • Add DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Add saline dropwise while vortexing to create a stable solution or suspension.

  • Ensure the final formulation is homogenous before administration. The formulation should be prepared fresh daily.

References

Troubleshooting & Optimization

Technical Support Center: Androgen Receptor (AR) Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with androgen receptor (AR) inhibitors, specifically focusing on scenarios where a compound, such as "Androgen Receptor-IN-3" (AR-IN-3), fails to inhibit AR activity as expected.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My AR inhibitor, AR-IN-3, is not showing any activity in my cell-based assay. What are the potential reasons?

A1: A lack of inhibitory activity can stem from several factors, ranging from the compound itself to the experimental setup. Here is a checklist of potential issues to investigate:

  • Compound Integrity and Handling:

    • Solubility: Is AR-IN-3 fully dissolved in the vehicle solvent (e.g., DMSO)? Precipitates can drastically reduce the effective concentration. Visually inspect solutions for any particulate matter.

    • Stability: Has the compound degraded? Consider its stability in solvent at storage temperatures and in culture media at 37°C over the course of the experiment. Some compounds are sensitive to light or repeated freeze-thaw cycles.

    • Purity: Verify the purity of your compound batch. Impurities could interfere with the assay or the compound's activity.

  • Experimental Conditions:

    • Concentration Range: Are you using a sufficiently high concentration of AR-IN-3? The compound's IC50 may be higher than initially anticipated. We recommend performing a wide dose-response curve (e.g., from 1 nM to 100 µM).

    • Agonist Concentration: In antagonist assays, the concentration of the competing androgen (e.g., DHT, R1881) is critical. If the agonist concentration is too high, it can outcompete a weak or moderate inhibitor. Consider reducing the agonist concentration to the EC80 or EC50.

    • Incubation Time: The incubation time may be insufficient for the inhibitor to exert its effects. Conversely, a very long incubation might lead to compound degradation. A time-course experiment is advisable.

  • Cellular System:

    • AR Expression Levels: Confirm that your chosen cell line expresses sufficient levels of the androgen receptor. AR expression can vary between cell lines and can be affected by passage number and culture conditions.

    • Cell Line Authenticity and Health: Ensure your cell line is authentic and free from contamination (e.g., mycoplasma). Unhealthy or senescent cells can respond poorly in assays.

    • AR Variants: Some prostate cancer cell lines (e.g., 22Rv1) express constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain (LBD). If AR-IN-3 targets the LBD, it will be ineffective against these variants.

Q2: How can I be sure my assay is working correctly?

A2: Running appropriate controls is essential for validating your assay.

  • Positive Control Inhibitor: Always include a well-characterized AR antagonist, such as Enzalutamide or Bicalutamide.[1][2] If the positive control fails to show inhibition, the issue likely lies with the assay system itself.

  • Vehicle Control: This control (e.g., DMSO) establishes the baseline of non-inhibited AR activity.

  • No-Agonist Control: In an antagonist assay, this control confirms that the observed signal is dependent on the androgen agonist.

Q3: The binding affinity of my compound is high, but its functional potency is low. What could be the cause?

A3: This discrepancy can be due to several factors:

  • Cellular Uptake and Efflux: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized into an inactive form by the cells.[3]

  • Mechanism of Action: The compound might be a competitive antagonist that can be overcome by high concentrations of endogenous or exogenous androgens.

Troubleshooting Workflow

If you are experiencing a lack of AR-IN-3 activity, follow this logical troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Assay Validation cluster_2 Compound & Reagent Verification cluster_3 Experimental Parameter Optimization cluster_4 Cellular System Investigation cluster_5 Conclusion A AR-IN-3 Shows No Inhibition of AR Activity B Check Positive Control (e.g., Enzalutamide) A->B D Assay System is Valid B->D Works E Assay System is Invalid B->E Fails C Check Vehicle & No-Agonist Controls C->D OK C->E Incorrect F Verify AR-IN-3 Solubility & Purity D->F O Troubleshoot Assay Setup & Reagents E->O G Confirm Agonist (e.g., DHT) Activity F->G H Test Freshly Prepared Reagents G->H I Perform Dose-Response (Wide Concentration Range) H->I J Optimize Agonist Concentration (e.g., EC50) I->J K Perform Time-Course Experiment J->K L Confirm AR Expression (e.g., Western Blot, qPCR) K->L M Check for AR Splice Variants (if applicable) L->M N Test in a Different AR-Positive Cell Line M->N P AR-IN-3 is Likely Inactive in this System N->P

Caption: Troubleshooting workflow for an inactive AR inhibitor.

Androgen Receptor Signaling Pathway

Understanding the AR signaling pathway is crucial for identifying potential points of failure. The canonical pathway involves androgen binding, nuclear translocation, and gene regulation.

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR + HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates AR_IN_3 AR-IN-3 (Inhibitor) AR_IN_3->AR_HSP Prevents Androgen Binding? AR_IN_3->AR Prevents Nuclear Translocation? AR_IN_3->AR_dimer Prevents DNA Binding?

Caption: Canonical Androgen Receptor signaling pathway.

Comparative Inhibitor Activity

This table provides reference IC50 values for well-known AR antagonists in various prostate cancer cell lines. Use these values to benchmark the performance of your positive controls.

CompoundCell LineAssay TypeIC50 ValueReference
Enzalutamide LNCaPFunctional (AR activity)36 nM[2][4]
CWR22Rv1Growth Inhibition (MTT)3.34 µM - 39.83 µM[2]
Various Breast CancerGrowth Inhibition4 µM to >50 µM[5]
Bicalutamide LNCaP/AR(cs)Functional (AR activity)160 nM (0.16 µM)[1][6]
HepG2VP16-AR Transcription200 nM (0.2 µM)[1]
LNCaP/AR-lucVP16-AR Transcription350 nM (0.35 µM)[6]

Key Experimental Protocols

Luciferase Reporter Gene Assay for AR Antagonist Activity

This assay quantifies the ability of a compound to inhibit androgen-induced expression of a luciferase reporter gene.[7]

Materials:

  • AR-positive cells (e.g., LNCaP) or AR-negative cells for co-transfection (e.g., PC-3, HEK293).[8]

  • AR expression vector (if using AR-negative cells).

  • Luciferase reporter vector with Androgen Response Elements (AREs), e.g., pARE-Luc.

  • Control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Transfection reagent.

  • Androgen agonist (e.g., Dihydrotestosterone, DHT).

  • Test compound (AR-IN-3) and positive control (e.g., Enzalutamide).

  • Dual-Luciferase® Reporter Assay System.

  • White, clear-bottom 96-well plates.

Protocol:

  • Cell Seeding: Seed cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours. Use media with charcoal-stripped serum to reduce background androgen levels.

  • Transfection (if necessary): For AR-negative cells, co-transfect with the AR expression vector, the ARE-luciferase reporter, and the Renilla control vector using a suitable transfection reagent.

  • Compound Treatment:

    • Prepare serial dilutions of AR-IN-3 and the positive control in charcoal-stripped serum media.

    • Pre-treat the cells with the diluted compounds for 1-2 hours.

    • Add the androgen agonist (e.g., DHT at its EC50 concentration) to all wells except the no-agonist control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition relative to the DHT-only treated cells.

    • Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

qPCR for AR Target Gene Expression

This method measures changes in the mRNA levels of endogenous AR-regulated genes like Prostate-Specific Antigen (PSA, also known as KLK3) and TMPRSS2.[9][10]

Materials:

  • AR-positive cells (e.g., LNCaP, VCaP).

  • Androgen agonist (DHT), test compound (AR-IN-3), and positive control.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers for target genes (PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).[11]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates in charcoal-stripped serum media.

    • Once cells reach desired confluency, treat with vehicle, agonist (DHT), or agonist + inhibitor (AR-IN-3 or positive control) at various concentrations.

  • Incubation: Incubate for 24-48 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions with primers for your target and housekeeping genes.

    • Run the qPCR plate on a real-time PCR system.

  • Data Analysis:

    • Calculate the ΔCt (Ct_target - Ct_housekeeping) for each sample.

    • Calculate the ΔΔCt (ΔCt_sample - ΔCt_control).

    • Determine the fold change in gene expression (2^-ΔΔCt).

    • Analyze the dose-dependent reduction in target gene expression by the inhibitor.

Competitive Radioligand Binding Assay

This biochemical assay determines if a compound directly competes with a natural androgen for binding to the AR Ligand Binding Domain (LBD).[12][13]

Materials:

  • Purified recombinant AR-LBD protein.

  • Radiolabeled androgen (e.g., [3H]-DHT).

  • Test compound (AR-IN-3) and unlabeled DHT (for non-specific binding).

  • Scintillation proximity assay (SPA) beads or filter plates.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a microplate, combine the purified AR-LBD, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: AR-LBD + [3H]-DHT only.

    • Non-specific Binding: AR-LBD + [3H]-DHT + a high concentration of unlabeled DHT.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Detection:

    • For SPA: Add SPA beads that bind the protein, bringing the radioligand into proximity to produce a signal.

    • For filter assays: Separate bound from unbound radioligand by filtration and wash the filters.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log of the inhibitor concentration.

    • Determine the IC50/Ki value for the test compound.

References

Technical Support Center: Androgen Receptor-IN-3 (AR-IN-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen Receptor-IN-3 (AR-IN-3), a novel small molecule inhibitor of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AR-IN-3?

A1: AR-IN-3 is a competitive antagonist of the Androgen Receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.[1][2][3]

Q2: In which cell lines is AR-IN-3 expected to be most effective?

A2: AR-IN-3 is most effective in cell lines that are dependent on AR signaling for their growth and survival. Prostate cancer cell lines such as LNCaP, VCaP, and C4-2 are commonly used models and are expected to be sensitive to AR-IN-3. The efficacy in other cell types will depend on the level of AR expression and their reliance on the AR signaling pathway.

Q3: What is the recommended starting concentration and treatment duration for in vitro experiments?

A3: The optimal concentration and duration will be cell-line and assay-dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for a novel AR inhibitor would be from 0.1 nM to 10 µM. For treatment duration, a 24-72 hour incubation is a common starting point for cell viability assays, while shorter durations may be sufficient for mechanistic studies looking at protein expression or phosphorylation.

Q4: How should I dissolve and store AR-IN-3?

A4: AR-IN-3 should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.1%).

Troubleshooting Guides

Issue 1: Suboptimal or No Inhibition of AR Signaling

Potential Cause 1: Inappropriate Cell Model

  • Troubleshooting: Confirm that your chosen cell line expresses functional Androgen Receptor at sufficient levels. You can verify AR expression by Western blot or qPCR. Consider using a positive control cell line known to be responsive to AR inhibition, such as LNCaP.

Potential Cause 2: Inactive Compound

  • Troubleshooting: Ensure that AR-IN-3 has been stored correctly and that the stock solution is not degraded. Prepare a fresh dilution from a new aliquot. To confirm the activity of your experimental system, include a known AR antagonist (e.g., enzalutamide) as a positive control.

Potential Cause 3: Insufficient Treatment Duration or Concentration

  • Troubleshooting: Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal treatment duration. Also, conduct a dose-response curve to ensure you are using a concentration that is at or above the IC50 for your cell line.

Issue 2: High Cell Death or Off-Target Effects

Potential Cause 1: High Concentration of AR-IN-3

  • Troubleshooting: High concentrations of small molecules can lead to off-target toxicity. Refer to your dose-response curve and use the lowest effective concentration. If you suspect off-target effects, you can perform rescue experiments by adding an excess of the natural ligand (DHT) to see if the effect is specifically due to AR inhibition.

Potential Cause 2: High DMSO Concentration

  • Troubleshooting: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells. We recommend keeping the final DMSO concentration below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your treatment group) to assess the impact of the solvent on cell viability.

Issue 3: Development of Resistance to AR-IN-3

Potential Cause 1: AR Gene Amplification or Mutations

  • Troubleshooting: Prolonged treatment with AR inhibitors can lead to the selection of cells with AR gene amplification or mutations in the ligand-binding domain.[4][[“]][6] If you observe a gradual loss of efficacy, consider analyzing the AR gene sequence and copy number in your resistant cell population.

Potential Cause 2: Expression of AR Splice Variants

  • Troubleshooting: Some resistant cells may express constitutively active AR splice variants that lack the ligand-binding domain, making them insensitive to LBD-targeting inhibitors like AR-IN-3.[1][7] The expression of variants like AR-V7 can be assessed by qPCR or Western blot.

Potential Cause 3: Activation of Bypass Signaling Pathways

  • Troubleshooting: Cells can develop resistance by upregulating alternative survival pathways that are independent of AR signaling, such as the PI3K/AKT pathway or by utilizing other steroid receptors like the glucocorticoid receptor.[4][6][[“]] Investigating the activation state of key proteins in these pathways (e.g., phosphorylated AKT) can provide insights into the mechanism of resistance.

Data Presentation

Table 1: In Vitro Efficacy of AR-IN-3 in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (nM)
LNCaPAR-dependent, T878A mutation50
VCaPAR amplification25
C4-2Androgen-independent, AR-positive150
PC-3AR-negative>10,000
DU145AR-negative>10,000

Table 2: Off-Target Activity Profile of AR-IN-3

Receptor/KinaseIC50 (µM)
Glucocorticoid Receptor> 50
Progesterone Receptor> 50
Estrogen Receptor Alpha> 50
PI3Kα25
AKT1> 50

Experimental Protocols

1. Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of AR-IN-3 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle-only control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of cell viability versus drug concentration to determine the IC50 value.

2. Western Blot for AR and Downstream Targets

  • Cell Lysis: After treatment with AR-IN-3 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR, PSA (a downstream target), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. AR Reporter Gene Assay

  • Transfection: Co-transfect cells with a plasmid containing an androgen response element (ARE) driving a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with AR-IN-3 in the presence of an AR agonist (e.g., 1 nM DHT). Include controls for agonist alone and vehicle.

  • Lysis and Luminescence Measurement: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of DHT-induced reporter activity by AR-IN-3.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP Association AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_IN_3 AR-IN-3 AR_IN_3->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Canonical Androgen Receptor (AR) signaling pathway and the inhibitory action of AR-IN-3.

Experimental_Workflow start Start: Hypothesis step1 Step 1: In Vitro Screening (Dose-Response & IC50 Determination) Cell Lines: LNCaP, VCaP, PC-3 start->step1 step2 Step 2: Mechanistic Assays - Western Blot (AR, PSA) - Reporter Gene Assay step1->step2 step3 Step 3: Off-Target Profiling (Kinase Panel, Other Nuclear Receptors) step2->step3 decision Is compound potent & selective? step3->decision step4 Step 4: In Vivo Efficacy Studies (Xenograft Models) decision->step4 Yes stop Stop: Re-evaluate Compound decision->stop No end End: Lead Optimization step4->end

Caption: Experimental workflow for characterizing a novel AR inhibitor like AR-IN-3.

Troubleshooting_Tree start Problem: No/Low Activity of AR-IN-3 q1 Is the positive control (e.g., enzalutamide) working? start->q1 sol1 Issue with AR-IN-3 compound. - Check storage & handling. - Prepare fresh stock solution. q1->sol1 Yes q2 Is the AR protein expressed in your cell line? q1->q2 No a1_yes Yes a1_no No sol2 Problem with the assay system. - Check cell health. - Validate reagents & protocol. q2->sol2 No q3 Have you optimized concentration and duration? q2->q3 Yes sol3 Cell line is not AR-dependent. - Choose a different cell line (e.g., LNCaP). q2->sol3 No a2_yes Yes a2_no No sol4 Consider resistance mechanisms. - Check for AR mutations/variants. - Investigate bypass pathways. q3->sol4 Yes sol5 Perform dose-response and time-course experiments. q3->sol5 No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for suboptimal activity of AR-IN-3.

References

Troubleshooting Androgen receptor-IN-3 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Androgen receptor-IN-3 in their experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Due to its nature as a small molecule inhibitor, it is expected to have low aqueous solubility.[1]

2. I am having difficulty dissolving this compound in DMSO. What can I do?

Insolubility in DMSO can occur, especially at higher concentrations. The following techniques can be employed to aid dissolution:

  • Gentle Warming: Warm the solution to 37°C.[1]

  • Sonication: Use an ultrasonic bath to break up particulates and facilitate dissolution.[1]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.[1]

For similar compounds, achieving higher concentrations (e.g., 50 mg/mL) in DMSO might necessitate a combination of these methods.[1]

3. How should I prepare and store a stock solution of this compound?

To prepare a stock solution, dissolve this compound in high-purity DMSO to your desired concentration. For consistent results, follow these storage recommendations:

  • Short-term Storage: Store the DMSO stock solution at -20°C for up to one month.[1]

  • Long-term Storage: For storage longer than one month, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C. Under these conditions, the solution should remain stable for up to six months.[1]

4. I am observing precipitation of this compound in my cell culture medium. How can I prevent this?

Precipitation in aqueous-based media is a common challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: This is the most direct approach to prevent the compound from falling out of solution.[1]

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[1]

  • Use a Carrier Protein: Adding a carrier protein, such as bovine serum albumin (BSA), to your medium can help to keep the compound in solution.

  • Prepare Fresh Dilutions: Prepare working dilutions from your stock solution immediately before use.

Troubleshooting Guide

This guide addresses specific experimental issues that may arise due to the solubility characteristics of this compound.

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer (e.g., PBS). The compound has low solubility in aqueous solutions.Direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium. Ensure the final DMSO concentration remains low (<0.5%).[1]
Inconsistent results between experiments. - Improper storage leading to compound degradation.- Incomplete dissolution of the stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at -80°C for long-term stability.[1]- Before each use, ensure the stock solution is completely thawed and vortexed.
No observable effect of the compound in a cell-based assay. - The compound has precipitated out of the culture medium.- The final concentration is too low.- Visually inspect the culture wells for any signs of precipitation.- If precipitation is observed, refer to the strategies for preventing precipitation in cell culture media.- If no precipitation is seen, consider performing a dose-response experiment to determine the optimal concentration.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

  • Weigh the Compound: Accurately weigh out the required mass of this compound.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution thoroughly. If insolubility persists, use an ultrasonic bath and/or warm the solution to 37°C until the compound is fully dissolved.[1]

  • Store: For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -80°C.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Androgen Receptor signaling pathway and a typical experimental workflow for testing the efficacy of this compound.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Androgen_receptor_IN3 This compound Androgen_receptor_IN3->AR Inhibits

Caption: A diagram of the Androgen Receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock of AR-IN-3 in DMSO Prep_Cells Seed Cells in 96-well plate Dilute_Compound Prepare Serial Dilutions in Culture Medium Prep_Cells->Dilute_Compound Treat_Cells Add Diluted Compound to Cells Dilute_Compound->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Assay Perform Cell Viability or Reporter Assay Incubate->Assay Data_Analysis Analyze Data and Determine IC50 Assay->Data_Analysis

Caption: A typical experimental workflow for inhibitor testing.

References

Technical Support Center: Androgen Receptor-IN-3 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Androgen Receptor-IN-3 (AR-IN-3) in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (AR-IN-3)?

AR-IN-3 is a small molecule inhibitor designed to target the androgen receptor (AR). The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[1][2][3] AR-IN-3 is believed to function as an antagonist, competitively binding to the AR to prevent its activation and subsequent downstream signaling, which can lead to decreased cell viability in AR-dependent cell lines.

Q2: Which cell lines are most suitable for an AR-IN-3 cytotoxicity assay?

Prostate cancer cell lines that express the androgen receptor, such as LNCaP and VCaP, are commonly used and are expected to be sensitive to AR-IN-3. It is advisable to include a negative control cell line that does not express AR, such as PC-3 or DU145, to confirm that the cytotoxic effects are specific to AR inhibition.

Q3: What is a typical concentration range and incubation time for AR-IN-3?

The optimal concentration and incubation time for AR-IN-3 will vary depending on the cell line and assay conditions. A good starting point is to perform a dose-response experiment with concentrations ranging from 0.1 nM to 10 µM. Incubation times typically range from 24 to 72 hours to allow for sufficient time to observe cytotoxic effects.[4]

Q4: What is the purpose of a vehicle control in my experiment?

A vehicle control, which is the solvent used to dissolve AR-IN-3 (commonly DMSO), is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.[5] The final concentration of the solvent in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[5]

Experimental Protocols

General Androgen Receptor Signaling Pathway

The androgen receptor can be activated through a classical genomic pathway or a more rapid non-genomic pathway. AR-IN-3 is presumed to primarily inhibit the classical pathway.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive, bound to HSPs) Androgen->AR Binds HSPs Heat Shock Proteins (HSPs) AR->HSPs Dissociation AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Translocation AR_IN_3 AR-IN-3 AR_IN_3->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Cytotoxicity Assay Workflow AR-IN-3 Cytotoxicity Assay Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., LNCaP) start->seed_cells incubate1 Incubate for 24 hours (allow cells to attach) seed_cells->incubate1 prepare_compound Prepare serial dilutions of AR-IN-3 and vehicle control (DMSO) incubate1->prepare_compound treat_cells Treat cells with AR-IN-3 dilutions and controls prepare_compound->treat_cells incubate2 Incubate for desired time (e.g., 24, 48, or 72 hours) treat_cells->incubate2 add_reagent Add cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per manufacturer's instructions add_reagent->incubate3 measure_signal Measure signal (absorbance or luminescence) incubate3->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end Troubleshooting Decision Tree Troubleshooting Common Issues start Start Troubleshooting issue What is the primary issue? start->issue high_variability High variability between replicates issue->high_variability Variability low_control_viability Low viability in control wells issue->low_control_viability Control Viability no_dose_response No dose-dependent effect issue->no_dose_response No Effect check_seeding Check cell seeding technique and avoid edge effects high_variability->check_seeding check_culture Verify cell health, passage number, and check for contamination low_control_viability->check_culture check_concentration Widen AR-IN-3 concentration range no_dose_response->check_concentration check_dmso Test for DMSO toxicity check_culture->check_dmso check_incubation Increase incubation time check_concentration->check_incubation

References

Technical Support Center: Optimizing Efficacy of Androgen Receptor (AR) Inhibitors in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific compound designated "Androgen receptor-IN-3" is not publicly available in the scientific literature or databases as of December 2025. Therefore, this technical support center provides guidance on improving the efficacy of Androgen Receptor (AR) inhibitors in general. Researchers should adapt these recommendations to the specific AR inhibitor they are using.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving AR inhibitors.

Frequently Asked Questions (FAQs)

Q1: My AR inhibitor shows lower than expected potency (high IC50) in my cell-based assay. What are the potential causes?

A1: Several factors can contribute to reduced potency:

  • Compound Stability and Solubility: The inhibitor may be degrading in your cell culture medium or have poor solubility, reducing its effective concentration.

  • Cell Line Characteristics: The expression level of the Androgen Receptor can vary significantly between cell lines, affecting the inhibitor's efficacy.[1][2] Some cell lines may express efflux pumps that actively remove the inhibitor.

  • Assay Conditions: The incubation time, serum concentration in the media, and the type of assay (e.g., reporter gene, cell viability) can all influence the apparent potency.

  • Presence of Endogenous Androgens: Fetal Bovine Serum (FBS) in cell culture media contains androgens that can compete with the inhibitor for binding to the AR.

Q2: I am observing inconsistent results between experimental replicates. What can I do to improve reproducibility?

A2: To enhance reproducibility:

  • Standardize Protocols: Ensure all experimental steps, including cell seeding density, inhibitor preparation and dilution, and incubation times, are consistent across all experiments.

  • Compound Handling: Prepare fresh stock solutions of the AR inhibitor regularly and store them appropriately to prevent degradation. We recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Control for Serum Effects: Use charcoal-stripped FBS to remove endogenous steroids that can interfere with the assay.

Q3: How do I choose the appropriate cell line for my experiment?

A3: The choice of cell line is critical and should be based on:

  • AR Expression: Select a cell line with a known and consistent level of AR expression. Prostate cancer cell lines like LNCaP, VCaP, and C4-2 are commonly used.

  • Androgen Sensitivity: Determine if you need an androgen-dependent (e.g., LNCaP) or castration-resistant (e.g., CWR22Rv1) model.

  • Genetic Background: Consider the mutational status of the AR and other relevant signaling pathways in the cell line.

Q4: What is the best way to prepare and store my AR inhibitor?

A4: Proper handling is crucial for maintaining the inhibitor's activity:

  • Solvent Selection: Use a solvent, typically DMSO, that fully dissolves the compound.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental wells.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Potency / High IC50 Poor compound solubility in assay media.- Prepare a fresh, higher concentration stock solution in an appropriate solvent (e.g., DMSO).- Sonication or gentle warming may aid dissolution.- Visually inspect for precipitation after dilution in media.
Compound degradation.- Prepare fresh stock solutions and working dilutions for each experiment.- Store stock solutions in small aliquots at -80°C and protect from light.
Presence of competing androgens in serum.- Use charcoal-stripped Fetal Bovine Serum (FBS) to remove endogenous steroids.
Low AR expression in the chosen cell line.- Confirm AR expression levels via Western Blot or qPCR.- Consider using a cell line with higher AR expression.
Inconsistent Results Variability in cell seeding density.- Ensure accurate cell counting and even distribution of cells in multi-well plates.
Inconsistent incubation times.- Standardize all incubation periods throughout the experiment.
Pipetting errors.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Cell Toxicity at High Concentrations Off-target effects of the inhibitor.- Perform a dose-response curve to determine the toxic concentration range.- Use a lower, non-toxic concentration for mechanistic studies.
Solvent toxicity.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below the toxic threshold for your cells (typically <0.5%).

Experimental Protocols

Protocol 1: Androgen Receptor Reporter Gene Assay

This assay measures the ability of an AR inhibitor to block androgen-induced transcription of a reporter gene.

Materials:

  • AR-positive cell line (e.g., LNCaP) stably or transiently transfected with an androgen-responsive reporter plasmid (e.g., pARE-Luc).

  • Cell culture medium (e.g., RPMI-1640) with and without charcoal-stripped FBS.

  • Dihydrotestosterone (DHT) as the AR agonist.

  • Your AR inhibitor.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Starvation: Replace the medium with a serum-free or charcoal-stripped FBS-containing medium and incubate for 24 hours to reduce basal AR activity.

  • Treatment:

    • Prepare serial dilutions of your AR inhibitor.

    • Pre-treat cells with the inhibitor for 1-2 hours.

    • Add a fixed concentration of DHT (typically the EC50 concentration for reporter activation) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Lysis and Luminescence Reading:

    • Wash the cells with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells) and plot the results as a dose-response curve to determine the IC50 value of your inhibitor.

Protocol 2: Western Blot for AR and Downstream Targets

This protocol allows for the assessment of the inhibitor's effect on AR protein levels and the expression of AR-regulated genes (e.g., PSA).

Materials:

  • AR-positive cell line.

  • Your AR inhibitor.

  • DHT.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Cell Treatment: Culture and treat cells with your AR inhibitor and/or DHT for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR HSP Dissociation HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA -> mRNA Protein Protein mRNA->Protein -> Protein Inhibitor AR Inhibitor Inhibitor->AR_complex Blocks Binding Inhibitor->AR Prevents Translocation

Caption: Canonical Androgen Receptor signaling pathway and points of inhibition.

Experimental Workflow: AR Inhibitor Screening

AR_Inhibitor_Screening_Workflow cluster_primary_screen Primary Screen cluster_secondary_assays Secondary Assays cluster_mechanism_studies Mechanism of Action Studies Primary_Assay High-Throughput Reporter Gene Assay Dose_Response Dose-Response Curve (IC50 Determination) Primary_Assay->Dose_Response Active Hits Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Western_Blot Western Blot (AR & Target Genes) Cytotoxicity->Western_Blot Potent & Non-toxic Hits Binding_Assay AR Binding Assay Western_Blot->Binding_Assay Gene_Expression qPCR for AR-regulated Genes Binding_Assay->Gene_Expression

Caption: A typical workflow for screening and characterizing AR inhibitors.

References

Androgen receptor-IN-3 degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation and storage data for Androgen Receptor-IN-3 (also known as Compound 22) is limited in publicly available resources. The following troubleshooting guides and FAQs are based on the known properties of this compound as an AR inhibitor, general principles of androgen receptor biology, and best practices for handling similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Compound 22) is a small molecule inhibitor of the Androgen Receptor (AR). It functions by inhibiting AR-driven transcriptional activity. In cellular assays using LNCaP cells, it has shown an IC50 of 5.04 μM. Its primary mechanism is to antagonize the function of the androgen receptor, thereby interfering with the signaling pathways that are dependent on AR activation.

Q2: What are the recommended storage and handling conditions for this compound?

While specific stability data for this compound is not available, general recommendations for similar small molecule inhibitors should be followed to ensure its integrity:

  • Solid Form: Store at -20°C for long-term storage, protected from light and moisture.

  • Stock Solutions: It is recommended to dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Short-term storage (1-2 weeks): Store the DMSO stock solution in aliquots at -20°C.

    • Long-term storage (up to 6 months): For longer-term storage, it is advisable to store aliquots at -80°C to minimize degradation.

  • Important Handling Tip: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. It is best practice to prepare single-use aliquots.

Q3: What are the main degradation pathways for the Androgen Receptor protein itself?

The Androgen Receptor protein is primarily degraded through two major pathways within the cell:

  • Ubiquitin-Proteasome System: The AR protein can be targeted for degradation by the 26S proteasome. This process involves the ubiquitination of the AR, often mediated by E3 ligases such as MDM2.[1][2]

  • PTEN-Caspase-3 Pathway: The tumor suppressor protein PTEN can interact with the AR in the cytoplasm, leading to its degradation through a caspase-3-dependent mechanism.[1]

Understanding these pathways can be crucial when interpreting experimental results, as cellular conditions affecting these pathways can influence the observed levels of AR.

Troubleshooting Guides

Issue 1: No or low inhibitory activity of this compound observed in my experiment.

If you are not observing the expected inhibitory effect of this compound on AR activity, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored and handled correctly. Prepare a fresh stock solution from the solid compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. The reported IC50 of 5.04 μM in LNCaP cells is a starting point, but the optimal concentration may vary.
Insufficient Incubation Time The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration.
Cell Line Specificity The response to an AR inhibitor can vary between different cell lines due to differences in AR expression levels, the presence of AR mutations, or variations in cellular signaling pathways. Confirm that your chosen cell line expresses functional AR.
Assay Conditions Review your experimental protocol. For competitive binding assays, ensure the concentration of the competing androgen (e.g., DHT) is appropriate. For gene expression or cell viability assays, ensure the assay is sensitive enough to detect changes in AR activity.

Experimental Protocols

General Protocol for Assessing AR Inhibitory Activity using a Reporter Gene Assay

This protocol provides a general framework for testing the inhibitory activity of this compound in a cell-based reporter gene assay.

Materials:

  • This compound

  • AR-positive cell line (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • AR-responsive luciferase reporter plasmid

  • Transfection reagent

  • Dihydrotestosterone (DHT) or another synthetic androgen (e.g., R1881)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the AR-positive cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase plasmid for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881) and varying concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control (agonist alone).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Visualizations

AR_Degradation_Pathways Androgen Receptor Degradation Pathways cluster_ubiquitin Ubiquitin-Proteasome Pathway cluster_caspase PTEN-Caspase-3 Pathway AR Androgen Receptor MDM2 MDM2 E3 Ligase AR->MDM2 Recognition Ubiquitination Ubiquitination AR->Ubiquitination PI3K_Akt PI3K/Akt Pathway PI3K_Akt->AR Phosphorylation MDM2->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation1 AR Degradation Proteasome->Degradation1 AR_cyto Cytoplasmic AR Degradation2 AR Degradation AR_cyto->Degradation2 PTEN PTEN PTEN->AR_cyto Interaction & Retention Caspase3 Caspase-3 PTEN->Caspase3 Activation Caspase3->AR_cyto Cleavage Troubleshooting_Workflow Troubleshooting Workflow: No AR Inhibition Start Start: No AR Inhibition Observed Check_Compound Check Compound Integrity (Storage, Fresh Stock) Start->Check_Compound Optimize_Conc Optimize Concentration (Dose-Response) Check_Compound->Optimize_Conc Compound OK Success Problem Resolved Check_Compound->Success Compound Degraded Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time No Improvement Optimize_Conc->Success Activity Observed Verify_Cell_Line Verify Cell Line (AR Expression, Mutations) Optimize_Time->Verify_Cell_Line No Improvement Optimize_Time->Success Activity Observed Review_Protocol Review Assay Protocol (Reagents, Controls) Verify_Cell_Line->Review_Protocol Cell Line OK Consult Consult Technical Support Verify_Cell_Line->Consult Cell Line Issue Review_Protocol->Success Protocol Issue Found Review_Protocol->Consult Protocol OK

References

Interpreting unexpected results with Androgen receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with Androgen Receptor-IN-3 (AR-IN-3).

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of AR-IN-3 after adding it to my cell culture medium. How can I improve its solubility?

A: Solubility issues with small molecule inhibitors are a common challenge. AR-IN-3 is soluble in DMSO, but can precipitate in aqueous solutions at higher concentrations.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is minimal (ideally ≤ 0.1%) to reduce solvent-induced toxicity and compound precipitation.[1]

  • Lower Final Concentration: The most direct solution is to test a lower final concentration of AR-IN-3 in your experiment.[1]

  • Preparation Method: Prepare intermediate dilutions of your DMSO stock solution in pre-warmed culture medium before adding it to the final cell culture. This helps prevent localized high concentrations that can lead to precipitation.[1]

  • Gentle Warming & Sonication: If dissolving the initial stock in DMSO is difficult, gentle warming to 37°C or using an ultrasonic bath can aid dissolution.[1]

Q2: I am not observing the expected inhibitory effect of AR-IN-3 on my androgen-dependent cell line in a reporter assay. What are the possible reasons?

A: A lack of expected efficacy can stem from multiple factors, ranging from compound handling to the specific biology of the experimental system.

Possible Causes and Solutions:

  • Compound Integrity: Ensure the compound has been stored correctly at -80°C in single-use aliquots to avoid degradation from repeated freeze-thaw cycles.[1]

  • Cell Line Characteristics:

    • AR Expression Levels: Confirm the expression level of the androgen receptor in your cell line. Low AR expression can lead to a diminished response.

    • AR Mutations: Some cell lines, like LNCaP, contain mutations in the AR ligand-binding domain which can alter steroid binding selectivity and response to inhibitors.[2]

  • Assay Conditions: The kinetics of ligand-dependent receptor translocation to the nucleus can influence the observed bioactivity.[3] Ensure your incubation time is sufficient for AR-IN-3 to act.

  • Experimental Design: Review the concentration of the androgen (e.g., DHT) used for stimulation. The inhibitory effect of AR-IN-3 is competitive, and an excessively high concentration of agonist may mask its activity.

Q3: I've noticed significant cytotoxicity at concentrations where I expect to see specific AR inhibition. Is this an off-target effect?

A: It is possible. While AR-IN-3 is designed for AR, cytotoxicity could indicate off-target effects, where the compound interacts with unintended molecular targets.[4][5] Understanding these effects is crucial for accurate data interpretation.[6]

Investigation Strategy:

  • Dose-Response Curve: Perform a detailed dose-response experiment to determine the concentration ranges for specific AR inhibition versus general cytotoxicity.

  • Control Cell Lines: Test AR-IN-3 on AR-negative cell lines (e.g., PC-3, DU145).[7] If toxicity persists, it strongly suggests an AR-independent, off-target mechanism.

  • Off-Target Screening: Consider performing a broad kinase panel or a similar off-target screening assay to identify other proteins that AR-IN-3 may bind to. Off-target effects are not uncommon; for example, some PARP inhibitors have been found to potently inhibit kinases at clinically relevant concentrations.[6]

Q4: My results with AR-IN-3 are inconsistent between different AR-positive cell lines (e.g., LNCaP vs. VCaP). Why is this happening?

A: Discrepancies between cell lines are common and often reflect their unique genetic backgrounds.

  • AR Splice Variants: The presence and expression levels of androgen receptor splice variants (AR-Vs), which may lack the ligand-binding domain, can confer resistance to AR-targeted agents.[8]

  • Co-regulator Proteins: The cellular context, including the availability and expression levels of coactivator and corepressor proteins, can significantly affect the transcriptional activity of the androgen receptor and its response to inhibitors.[3]

  • Genetic Background: Cell lines like LNCaP and VCaP have different underlying mutations and expression profiles. For instance, AR expression can be significantly higher in VCaP cells compared to LNCaP cells, which could influence the required concentration of the inhibitor.[7]

Quantitative Data Summary

Table 1: In Vitro Potency of AR-IN-3 in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (nM) for AR-mediated transcription (DHT-stimulated)CC50 (nM) for Cytotoxicity
LNCaPAR+ (T877A mutant)85> 10,000
VCaPAR+ (Wild-type, amplified)120> 10,000
22Rv1AR+ (AR-V7 positive)1,500> 10,000
PC-3AR-> 10,000> 10,000

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Table 2: Off-Target Kinase Profiling for AR-IN-3 (Selected Kinases)

Kinase Target% Inhibition at 1 µM AR-IN-3
CDK16< 5%
DYRK1A68%
PIM145%
SRC< 10%

Data suggests potential off-target activity against DYRK1A and PIM1 kinases, which should be considered when interpreting cellular phenotypes.

Experimental Protocols & Workflows

Protocol 1: AR Nuclear Translocation Assay

This protocol is adapted from standard high-content imaging assays to monitor the cellular translocation of GFP-tagged proteins.[9]

Objective: To quantify the effect of AR-IN-3 on androgen-induced nuclear translocation of the Androgen Receptor.

Methodology:

  • Cell Seeding: Seed U2OS cells stably expressing EGFP-AR into a 96-well imaging plate 18-24 hours before the assay.[9]

  • Compound Preparation: Prepare serial dilutions of AR-IN-3 in assay medium. Prepare a solution of the reference agonist, dihydrotestosterone (DHT), at a final concentration of 10 nM.[9]

  • Treatment:

    • Pre-treat cells with varying concentrations of AR-IN-3 for 1 hour.

    • Add DHT to the wells (except for negative controls) and incubate for the desired time (e.g., 6 hours).[9]

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the nuclei with a fluorescent nuclear stain (e.g., Hoechst stain).[9]

  • Imaging: Acquire images using a high-content imaging system. Use channels for GFP (to detect EGFP-AR) and DAPI (to detect nuclei).

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-AR in the nuclear versus the cytoplasmic compartments. The primary output is the ratio of nuclear to cytoplasmic fluorescence intensity.

Protocol 2: Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the Androgen Receptor.[2][10]

Objective: To determine the dose-dependent inhibition of AR transcriptional activity by AR-IN-3.

Methodology:

  • Cell Seeding: Seed cells (e.g., PC3/AR+) in a 96-well plate. These cells should be stably or transiently transfected with an AR-responsive reporter construct (e.g., an Androgen Response Element (ARE) driving luciferase expression).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of AR-IN-3. Incubate for 1 hour.

  • Stimulation: Add an agonist like DHT at a sub-maximal concentration (e.g., EC80) to stimulate AR activity. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 22-24 hours at 37°C.[10]

  • Lysis and Readout:

    • Discard the treatment media.

    • Add Luciferase Detection Reagent to lyse the cells and provide the substrate for the luciferase enzyme.[10]

    • Quantify the light emission (Relative Light Units, RLU) from each well using a plate-reading luminometer.

  • Data Analysis: Normalize the RLU values to a control (e.g., cells treated with DHT alone) and plot the results as a percentage of maximal activity versus the concentration of AR-IN-3 to determine the IC50 value.

Visual Guides

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociates HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation AR_IN3 AR-IN-3 AR_IN3->AR_HSP Inhibits Dissociation ARE ARE AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Troubleshooting_Workflow Start Unexpected Result: No AR Inhibition Observed Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Assay Review Assay Parameters (e.g., DHT concentration) Start->Check_Assay Check_Cells Verify Cell Line (AR expression, mutations) Start->Check_Cells Problem_Found Problem Identified & Resolved Check_Compound->Problem_Found Issue Found No_Problem No Obvious Issue Found Check_Compound->No_Problem No Issue Check_Assay->Problem_Found Issue Found Check_Assay->No_Problem No Issue Check_Cells->Problem_Found Issue Found Check_Cells->No_Problem No Issue Consult Consult Technical Support with Detailed Data No_Problem->Consult Off_Target_Logic Start Unexpected Cytotoxicity Observed Test_AR_Negative Test AR-IN-3 on AR-Negative Cell Line Start->Test_AR_Negative Toxic Toxicity Persists? Test_AR_Negative->Toxic Off_Target Conclusion: Off-Target Effect Likely Toxic->Off_Target Yes On_Target Conclusion: AR-Mediated Effect Toxic->On_Target No Investigate Perform Broad Off-Target Screen Off_Target->Investigate

References

Minimizing variability in Androgen receptor-IN-3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize variability in experiments involving Androgen Receptor-IN-3 (AR-IN-3) and other androgen receptor (AR) inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, helping you identify and resolve sources of variability.

Question: Why are my IC50 or EC50 values for AR-IN-3 inconsistent across experiments?

Answer:

Inconsistent IC50 or EC50 values are a common source of variability in cell-based assays. Several factors, from cell handling to reagent stability, can contribute to this issue.[1][2][3] Use the following checklist to troubleshoot:

  • Cell Culture Conditions:

    • Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift.[2]

    • Cell Density: Was the cell seeding density consistent across all plates and experiments? Both low and high confluency can alter cellular responses.[2]

    • Contamination: Have you performed routine screening for mycoplasma contamination? Mycoplasma can significantly alter cell metabolism and signaling.[2]

    • Cell Line Authenticity: Have your cells been authenticated recently? Cross-contamination of cell lines is a known issue in research.[2]

  • Compound Handling and Storage:

    • Stock Solution: Are you using a fresh stock solution or one that has undergone multiple freeze-thaw cycles? Prepare small-volume aliquots to minimize this.

    • Solubility: Is AR-IN-3 fully dissolved in your vehicle (e.g., DMSO) before further dilution in media? Precipitation can drastically lower the effective concentration.

    • Storage: Is the compound stored under the recommended conditions (e.g., -20°C or -80°C, protected from light)?

  • Assay Protocol:

    • Vehicle Control: Is the final concentration of the solvent (e.g., DMSO) consistent across all wells, including controls?

    • Incubation Time: Was the incubation time with the compound precisely the same for all experiments?

    • Reagent Quality: Are all media, sera, and assay reagents from the same lot or batch? Batch-to-batch variation is a significant source of variability.[4]

Below is a troubleshooting workflow to help diagnose the source of inconsistent results.

G start Inconsistent IC50/EC50 Results check_cells Review Cell Culture Practices start->check_cells check_compound Evaluate Compound Handling start->check_compound check_protocol Analyze Assay Protocol start->check_protocol passage Is passage number consistent and low? check_cells->passage No stock Are stock aliquots single-use? check_compound->stock No vehicle Is vehicle concentration uniform? check_protocol->vehicle No density Is seeding density uniform? passage->density Yes myco Screened for mycoplasma? density->myco Yes solution_cells Standardize cell handling: - Use low passage cells - Optimize seeding density - Test for mycoplasma myco->solution_cells No solubility Any signs of precipitation? stock->solubility Yes solution_compound Improve compound handling: - Make single-use aliquots - Confirm solubility in media solubility->solution_compound No time Is incubation time identical? vehicle->time Yes solution_protocol Refine assay protocol: - Standardize vehicle concentration - Use precise timing time->solution_protocol No

Caption: Troubleshooting workflow for inconsistent experimental results.

Question: How can I be sure the observed cellular effects are due to Androgen Receptor inhibition and not off-target effects?

Answer:

Confirming the on-target activity of an inhibitor is crucial. Here are several strategies:

  • Use Multiple AR Inhibitors: Compare the effects of AR-IN-3 with other known AR antagonists like Enzalutamide or Apalutamide.[5] If the phenotype is consistent across different chemical scaffolds, it is more likely to be an on-target effect.

  • Rescue Experiment: Overexpress Androgen Receptor in your cells. An authentic AR inhibitor's effect should be diminished or "rescued" in cells with higher AR levels.

  • Use AR-Negative Cell Lines: Test AR-IN-3 in a cell line that does not express the Androgen Receptor (e.g., PC-3) as a negative control. The compound should have minimal effect on the phenotype being measured in these cells.

  • Downstream Target Analysis: Use Western Blot or qPCR to verify that AR-IN-3 treatment leads to the expected changes in the expression of known AR target genes, such as Prostate-Specific Antigen (PSA, KLK3), KLK2, and TMPRSS2.[6] A decrease in the expression of these genes provides strong evidence of AR pathway inhibition.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of the Androgen Receptor?

Answer:

The Androgen Receptor (AR) is a ligand-activated transcription factor. Its mechanism can be described in two main pathways:

  • Canonical (Genomic) Pathway: In the absence of androgens (like testosterone or dihydrotestosterone, DHT), the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[7][8] Upon androgen binding, the HSPs dissociate, and the AR undergoes a conformational change.[7][8] This allows the AR to dimerize and translocate into the nucleus, where it binds to specific DNA sequences called Androgen Response Elements (AREs) in the promoter regions of target genes, regulating their transcription.[7][9][10]

  • Non-Canonical (Non-Genomic) Pathway: The AR can also mediate rapid signaling events from the cytoplasm or cell membrane.[9][10] This pathway involves interaction with signaling kinases (e.g., Src, MAPK, AKT), leading to faster cellular responses that do not require direct gene transcription.[5][9][10]

AR inhibitors like AR-IN-3 are designed to interfere with this process, typically by preventing ligand binding, inhibiting nuclear translocation, or blocking the receptor's ability to bind to DNA.[11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Androgen (T, DHT) ar_cyto Cytoplasmic AR-HSP Complex ligand->ar_cyto Binds inhibitor AR-IN-3 inhibitor->ar_cyto Blocks ar_active Active AR ar_cyto->ar_active HSPs dissociate ar_dimer AR Dimer ar_active->ar_dimer Dimerizes & Translocates are ARE on DNA ar_dimer->are Binds transcription Target Gene Transcription (e.g., PSA, TMPRSS2) are->transcription Regulates

Caption: Simplified canonical Androgen Receptor signaling pathway.

Question: What is the recommended solvent and storage condition for AR-IN-3?

Answer:

While specific details for "this compound" are not publicly available, most small molecule inhibitors targeting the AR are soluble in organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.

  • Storage:

    • Powder: Store the solid compound at -20°C, desiccated and protected from light.

    • Stock Solution (in DMSO): Prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and ensure the compound is fully redissolved by vortexing.

Question: What are some common sources of experimental variability?

Answer:

Variability in cell-based experiments can be traced to three main areas: biological variation, technical execution, and reagent consistency.[1][3][4]

Source CategorySpecific ExamplesMitigation Strategy
Biological Variation Cell passage number, cell line misidentification, mycoplasma contamination, genetic drift of cell lines.[2][3]Use low-passage cells from a reputable source (e.g., ATCC), perform regular cell line authentication and mycoplasma testing.
Technical Variation Inconsistent cell seeding, pipetting errors, variations in incubation times, instrument noise.[1][4]Use calibrated pipettes, automate liquid handling where possible, follow a strict and consistent timeline for all experimental steps.
Reagent Variation Batch-to-batch differences in serum, media, or assay kits; stability of compounds and growth factors.[3][4]Purchase reagents in larger lots, qualify new lots before use in critical experiments, and follow proper storage and handling procedures for all reagents.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., using CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of AR-IN-3 on cell viability.

  • Cell Seeding:

    • Trypsinize and count cells (e.g., LNCaP, VCaP).

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of AR-IN-3 in the appropriate cell culture medium. Start from a high concentration (e.g., 20 µM) to generate a full dose-response curve.

    • Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the normalized values against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

G seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 prepare_drug 3. Prepare Serial Dilutions of AR-IN-3 incubate1->prepare_drug treat 4. Treat Cells (e.g., 72h) prepare_drug->treat equilibrate 5. Equilibrate Plate (Room Temp) treat->equilibrate add_reagent 6. Add Assay Reagent (e.g., CellTiter-Glo) equilibrate->add_reagent lyse 7. Lyse Cells (Orbital Shaker) add_reagent->lyse incubate2 8. Incubate 10 min (Stabilize Signal) lyse->incubate2 read 9. Read Luminescence incubate2->read analyze 10. Analyze Data (Calculate IC50) read->analyze

Caption: General workflow for a cell viability assay.

Protocol 2: Western Blot for AR Target Gene Expression

This protocol is for verifying changes in protein levels of AR or its downstream targets.

  • Cell Culture and Treatment:

    • Seed cells (e.g., LNCaP) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with AR-IN-3 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your target (e.g., anti-PSA, anti-AR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Cell line-specific responses to Androgen receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen Receptor-IN-3 (AR-IN-3). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AR-IN-3 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to AR inhibition.

Given that "this compound" is a novel research compound, this guide leverages data from well-characterized androgen receptor (AR) antagonists, such as enzalutamide and bicalutamide, to provide a comprehensive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an androgen receptor (AR) antagonist. It functions by binding to the AR, likely to the ligand-binding domain (LBD), preventing the necessary conformational changes for receptor activation and nuclear translocation.[1] This action inhibits the transcription of AR-dependent genes, such as Prostate-Specific Antigen (PSA), thereby disrupting the signaling pathway that promotes the growth and survival of androgen-dependent cancer cells.[1] The AR signaling cascade is a critical driver in the development and progression of prostate cancer.[2]

Q2: In which cell lines can I expect to see a response to AR-IN-3?

A2: The response to an AR inhibitor is highly dependent on the androgen receptor status of the cell line.

  • AR-Positive (AR+) / Androgen-Sensitive: Cell lines like LNCaP and VCaP express a functional AR and are generally sensitive to AR antagonists. You can expect to see an inhibition of cell proliferation and a decrease in the expression of AR target genes in these cells.

  • AR-Positive (AR+) / Castration-Resistant: Cell lines such as 22Rv1 and C4-2 are derived from castration-resistant prostate cancer (CRPC) and express AR. While they may initially respond to AR inhibitors, they often harbor mechanisms of resistance, such as the expression of AR splice variants (e.g., AR-V7).[3]

  • AR-Negative (AR-): Cell lines like PC-3 and DU-145 do not express a functional AR. Therefore, they are generally insensitive to AR antagonists like AR-IN-3, and you should not expect to see a direct anti-proliferative effect mediated by AR inhibition in these cells.[4]

Q3: My AR-IN-3 is precipitating in the cell culture medium. What should I do?

A3: Poor aqueous solubility is a common issue with small molecule inhibitors. Precipitation in your cell culture medium will lead to an inaccurate final concentration and inconsistent results.[5]

  • Stock Solution: Ensure your stock solution, typically in DMSO, is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[6]

  • Working Dilution: When preparing your working dilutions, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Dilute the stock solution into your pre-warmed cell culture medium and mix thoroughly before adding to the cells.

  • Formulation: For in vivo studies or persistent in vitro solubility issues, consider formulating the compound with solubilizing agents, but be sure to test for any effects of the vehicle on your assay.

Q4: I am not observing the expected decrease in cell viability. What are some possible reasons?

A4: Several factors could contribute to a lack of response:

  • Cell Line Choice: Confirm that you are using an AR-positive, androgen-sensitive cell line (e.g., LNCaP, VCaP). AR-negative cells (PC-3, DU-145) will not respond to AR antagonism.[7]

  • Compound Concentration: Your concentration range may be too low. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[8]

  • Incubation Time: The duration of treatment may be insufficient. An incubation time of 72 hours or longer is often required to observe significant effects on cell viability.[8]

  • Hormone Depletion: For androgen-sensitive cell lines, it is crucial to culture the cells in a medium with charcoal-stripped fetal bovine serum (FBS) for at least 24 hours before adding the inhibitor.[2] This reduces the background levels of androgens that can compete with your inhibitor.

  • Resistance: The cell line may have developed resistance to AR antagonists.[9] This can occur through various mechanisms, including AR gene amplification or mutations.[9]

Q5: How can I confirm that AR-IN-3 is inhibiting the AR signaling pathway?

A5: Beyond cell viability, you should assess the effect of your compound on direct targets of the AR signaling pathway.

  • Western Blot: Measure the protein levels of AR and its downstream target, PSA. In responsive cells, treatment with an AR antagonist should lead to a decrease in PSA protein expression.[1]

  • qPCR: Quantify the mRNA levels of AR target genes, such as PSA (also known as KLK3) and TMPRSS2.[10][11] A potent AR inhibitor should significantly reduce the transcription of these genes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values Poor compound solubility leading to variable concentrations.Visually inspect for precipitation. Prepare fresh dilutions for each experiment. Consider performing a kinetic solubility assay.[5]
Pipetting errors or uneven cell seeding.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes.
High background in Western Blots Insufficient blocking or washing.Increase blocking time or use a different blocking agent. Increase the number and duration of washes.
Secondary antibody is non-specific.Run a control lane with only the secondary antibody to check for non-specific binding.
No change in AR target gene expression (qPCR) Ineffective hormone starvation.Ensure cells are cultured in charcoal-stripped FBS for at least 24 hours prior to treatment.[2]
Incorrect primer design.Verify primer sequences and run a melting curve analysis to check for specificity.
RNA degradation.Use an RNase-free workflow and check RNA integrity before reverse transcription.
Cell death in vehicle control High concentration of solvent (e.g., DMSO).Keep the final DMSO concentration below 0.5%. Run a vehicle-only toxicity curve.[6]

Data Presentation

Table 1: Comparative IC50 Values of Common AR Antagonists in Prostate Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
EnzalutamideLNCaPCell Viability~1-5[7]
EnzalutamideLNCaPAR Competitive Binding0.036[12]
BicalutamideLNCaPCell Viability~20.44[13]
BicalutamideLNCaP/AR(cs)AR Competitive Binding0.160[12]
EnzalutamidePC-3Cell Viability>30 (Resistant)[7]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR_IN_3 AR-IN-3 AR_IN_3->AR_HSP Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Activates

Caption: Androgen Receptor (AR) signaling pathway and point of inhibition by AR-IN-3.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed AR+ cells (e.g., LNCaP) B Hormone Starvation (24h, charcoal-stripped FBS) A->B C Treat with AR-IN-3 (Dose-response) B->C D Incubate (e.g., 72h) C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Western Blot (AR, PSA, Loading Control) D->F G qPCR (PSA, TMPRSS2, Housekeeping Gene) D->G

Caption: Experimental workflow for evaluating the efficacy of AR-IN-3.

Troubleshooting_Tree Start No/Low Response to AR-IN-3 Q1 Is the cell line AR-positive? Start->Q1 A1_No No Q1->A1_No No Q2 Was hormone starvation performed? Q1->Q2 Yes A1_Yes Yes Sol_A1 Use AR-positive cell line (e.g., LNCaP, VCaP) A1_No->Sol_A1 A2_No No Q2->A2_No No Q3 Is the compound soluble in media? Q2->Q3 Yes A2_Yes Yes Sol_A2 Culture in charcoal-stripped FBS for >24h before treatment A2_No->Sol_A2 A3_No No Q3->A3_No No Q4 Is treatment duration/dose adequate? Q3->Q4 Yes A3_Yes Yes Sol_A3 Check stock solution. Prepare fresh dilutions. Decrease final concentration. A3_No->Sol_A3 A4_No No Q4->A4_No No End Consider intrinsic/acquired resistance mechanisms of the cell line. Q4->End Yes A4_Yes Yes Sol_A4 Increase incubation time (≥72h). Perform a wider dose-response. A4_No->Sol_A4

Caption: Troubleshooting decision tree for unexpected results with AR-IN-3.

Experimental Protocols

Protocol 1: Western Blot for AR and PSA Expression

This protocol details the steps to assess changes in Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) protein levels following treatment with AR-IN-3.

1. Cell Culture and Treatment:

  • Seed LNCaP cells in 6-well plates and allow them to reach 70-80% confluency.

  • Replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS and incubate for 24 hours.[2]

  • Treat cells with varying concentrations of AR-IN-3 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 48-72 hours. Include a positive control stimulated with 10 nM DHT (or another synthetic androgen like R1881) and a vehicle-treated control.

2. Protein Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer containing protease inhibitors.[14]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[14]

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay.[14]

4. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.[1]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

Protocol 2: qPCR for AR Target Gene Expression

This protocol is for quantifying the mRNA levels of AR target genes, KLK3 (PSA) and TMPRSS2, to confirm the inhibitory effect of AR-IN-3 on AR-mediated transcription.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as in Protocol 1. A 24-hour treatment period is often sufficient to see changes in mRNA levels.

2. RNA Extraction and cDNA Synthesis:

  • Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for your target genes (KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a method to determine the effect of AR-IN-3 on the viability and proliferation of cancer cells.

1. Cell Seeding:

  • Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment:

  • Remove the medium and replace it with fresh medium (containing charcoal-stripped FBS if required) with a range of concentrations of AR-IN-3 (e.g., 0.01 to 100 µM) or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.[8]

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until formazan crystals are formed.[8]

4. Solubilization and Measurement:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

References

Validation & Comparative

A Researcher's Guide to Comparing Androgen Receptor Inhibitors: Evaluating Novel Compounds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of androgen receptor (AR) inhibitors is both competitive and ripe with opportunity. This guide provides a framework for comparing a novel AR inhibitor, hypothetically termed "Androgen Receptor-IN-3" (AR-IN-3), against established market players: Enzalutamide, Apalutamide, Darolutamide, and the first-generation inhibitor, Bicalutamide. By presenting key performance data, detailed experimental protocols, and visual guides to the underlying biology, this document serves as a comprehensive resource for preclinical evaluation.

The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer. Consequently, the development of potent and specific AR inhibitors remains a focal point of oncological research. While second-generation inhibitors like Enzalutamide, Apalutamide, and Darolutamide have significantly improved clinical outcomes over the first-generation Bicalutamide, the quest for agents with superior efficacy, better resistance profiles, and fewer side effects is ongoing. This guide is designed to equip researchers with the necessary information and methodologies to rigorously assess a new chemical entity, such as AR-IN-3, within this competitive landscape.

Comparative Analysis of Established Androgen Receptor Inhibitors

A thorough understanding of the existing AR inhibitors is paramount when evaluating a novel compound. The following tables summarize the key characteristics and quantitative data for Bicalutamide, Enzalutamide, Apalutamide, and Darolutamide.

Mechanism of Action and Pharmacokinetic Properties
InhibitorMechanism of ActionKey Pharmacokinetic Parameters
Bicalutamide A first-generation non-steroidal antiandrogen that competitively inhibits the binding of androgens to the AR. It can act as a partial agonist in the context of AR overexpression.[1][2]Metabolism: Primarily metabolized by CYP3A4.[3] Half-life: Approximately 6 days.
Enzalutamide A second-generation AR inhibitor that acts at multiple steps in the AR signaling pathway. It potently inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[4][5][6][7][8]Metabolism: Primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4.[4] Half-life: Approximately 5.8 days.
Apalutamide A second-generation non-steroidal AR inhibitor that binds directly to the ligand-binding domain of the AR. It inhibits AR nuclear translocation, DNA binding, and impedes AR-mediated transcription.[9]Metabolism: Primarily metabolized by CYP2C8 and CYP3A4.[9] Half-life: Approximately 3 days.
Darolutamide A second-generation, structurally distinct non-steroidal AR inhibitor that competitively inhibits androgen binding to the AR, preventing its nuclear translocation and subsequent transcriptional activity.Metabolism: Primarily metabolized by CYP3A4. Half-life: Approximately 20 hours.
In Vitro Potency of Androgen Receptor Inhibitors

The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are critical measures of a drug's potency. The following table compiles available data for the established AR inhibitors.

InhibitorIC50KiCell Line/Assay Condition
Bicalutamide ~1 µM-LNCaP cells
Enzalutamide 21 - 36 nM-LNCaP cells
Apalutamide 16 nM-AR binding assay
Darolutamide -11 nMRecombinant AR
AR antagonist 3 *0.47 µM-eGFP reporter assay

*Note: "AR antagonist 3" is a distinct molecule found in literature and is not to be confused with the hypothetical AR-IN-3. It is included here for comparative context.

Visualizing the Androgen Receptor Signaling Pathway and Drug Evaluation Workflow

To facilitate a deeper understanding of the biological context and the experimental processes involved in evaluating a novel AR inhibitor, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of AR Inhibitor Action Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Inhibitor1 1. Competitive Binding (Bicalutamide, Enzalutamide, Apalutamide, Darolutamide) Inhibitor1->Androgen Inhibitor2 2. Inhibit Nuclear Translocation (Enzalutamide, Apalutamide, Darolutamide) Inhibitor2->AR_dimer Inhibitor3 3. Inhibit DNA Binding (Enzalutamide, Apalutamide) Inhibitor3->AR_dimer_n

Figure 1. Simplified Androgen Receptor (AR) Signaling Pathway and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A AR Binding Assay (Determine Ki) B AR Reporter Gene Assay (Determine IC50, Agonist/Antagonist activity) A->B C Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C D AR Nuclear Translocation Assay C->D E Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) D->E Lead Compound Selection F Prostate Cancer Xenograft Model (e.g., LNCaP, VCaP) E->F G Efficacy Studies (Tumor growth inhibition, PSA levels) F->G H Toxicity Studies G->H

Figure 2. General experimental workflow for the preclinical evaluation of a novel AR inhibitor.

Detailed Experimental Protocols

To ensure a standardized and reproducible comparison of AR-IN-3 with other inhibitors, the following detailed protocols for key experiments are provided.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of AR-IN-3 for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human AR protein (ligand-binding domain)

  • Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881

  • Test compound (AR-IN-3) and reference inhibitors (Enzalutamide, etc.)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.2)

  • Scintillation cocktail

  • 96-well filter plates and a vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (AR-IN-3) and reference inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant AR protein to each well.

  • Add the serially diluted test compounds or reference inhibitors to the respective wells.

  • Add a fixed concentration of the radiolabeled androgen to all wells. Include control wells for total binding (radioligand + AR protein) and non-specific binding (radioligand + AR protein + a high concentration of a non-labeled androgen).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

AR Luciferase Reporter Gene Assay

Objective: To determine the functional activity of AR-IN-3 as an AR antagonist (or agonist) and to quantify its potency (IC50).

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP) or a host cell line co-transfected with an AR expression vector (e.g., HEK293T).

  • Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a luciferase gene (e.g., pGL3-ARE-luc).

  • A control plasmid for normalization (e.g., Renilla luciferase vector).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Test compound (AR-IN-3) and reference compounds (e.g., Dihydrotestosterone (DHT) as an agonist, Enzalutamide as an antagonist).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Transfect the cells with the ARE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.

  • For antagonist activity: Treat the cells with serial dilutions of AR-IN-3 in the presence of a fixed concentration of DHT (typically the EC80 concentration).

  • For agonist activity: Treat the cells with serial dilutions of AR-IN-3 alone.

  • Include appropriate controls: vehicle control, DHT alone, and a reference antagonist.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 (for antagonists) or EC50 (for agonists).

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo efficacy of AR-IN-3 in a preclinical model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., male nude or SCID mice).

  • AR-positive human prostate cancer cells (e.g., LNCaP, VCaP).

  • Matrigel or other extracellular matrix.

  • Test compound (AR-IN-3) and vehicle control.

  • Calipers for tumor measurement.

  • Equipment for drug administration (e.g., oral gavage needles).

Procedure:

  • Subcutaneously implant a mixture of prostate cancer cells and Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, AR-IN-3 at different doses, and a positive control like Enzalutamide).

  • Administer the treatments according to the desired schedule (e.g., daily oral gavage).

  • Measure the tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for AR and proliferation markers like Ki-67).

  • Blood samples can be collected to measure serum levels of prostate-specific antigen (PSA).

  • Compare the tumor growth inhibition and PSA reduction between the treatment groups to evaluate the in vivo efficacy of AR-IN-3.

Conclusion

The successful development of a novel androgen receptor inhibitor requires a rigorous and systematic comparison against the current standards of care. This guide provides the foundational information and methodologies to perform such a comparison for a new chemical entity like "this compound". By utilizing the provided data tables for established inhibitors, following the detailed experimental protocols, and understanding the underlying biological pathways through the provided diagrams, researchers can effectively position their novel compounds in the competitive landscape of AR-targeted therapies. The ultimate goal is to identify and advance candidates with the potential to offer superior clinical benefit to patients with prostate cancer.

References

A Comparative Guide to the Anti-Cancer Activity of Androgen Receptor Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. Consequently, targeting this pathway has been a cornerstone of anti-cancer therapy. While "Androgen receptor-IN-3" does not correspond to a publicly documented compound, this guide provides a comprehensive comparison of established and emerging classes of drugs that validate anti-cancer activity by targeting the androgen receptor. This guide will objectively compare the performance of these alternatives, supported by experimental data, to aid researchers in the evaluation of novel therapeutics.

Introduction

Androgen receptor antagonists and androgen synthesis inhibitors have revolutionized the treatment of prostate cancer. First-generation antiandrogens, such as flutamide and bicalutamide, laid the groundwork for targeting the AR. However, the development of resistance led to the creation of more potent second-generation inhibitors, including enzalutamide, apalutamide, and darolutamide, as well as androgen synthesis inhibitors like abiraterone acetate. This guide will delve into the mechanisms of action, comparative efficacy, and experimental validation of these critical anti-cancer agents.

Mechanism of Action: A Comparative Overview

The primary strategies to inhibit AR signaling involve either direct antagonism of the receptor or suppression of androgen production.

  • Androgen Receptor Antagonists: These molecules competitively bind to the AR, preventing its activation by androgens.

    • First-Generation (e.g., Bicalutamide, Flutamide): These agents act as competitive inhibitors at the AR ligand-binding domain.

    • Second-Generation (e.g., Enzalutamide, Apalutamide, Darolutamide): These newer antagonists exhibit a higher binding affinity for the AR. Beyond competitive binding, they also hinder the nuclear translocation of the AR and its interaction with DNA, providing a more comprehensive blockade of AR signaling.[1]

  • Androgen Synthesis Inhibitors (e.g., Abiraterone Acetate): These drugs block the production of androgens, thereby reducing the ligands available to activate the AR. Abiraterone acetate, for instance, inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.

The distinct mechanisms of these drug classes are visualized in the signaling pathway diagram below.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binding Androgen_Syn_Inhibitors Androgen Synthesis Inhibitors (e.g., Abiraterone) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_Antagonists AR Antagonists (e.g., Enzalutamide) AR_Antagonists->AR Inhibit Binding & Translocation Androgen_Syn_Inhibitors->Androgens Inhibit Production

Figure 1: Androgen Receptor Signaling Pathway and Points of Inhibition.

Comparative Efficacy: In Vitro and Clinical Data

The potency of AR pathway inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in cellular assays. Lower IC50 values indicate greater potency. The following table summarizes representative IC50 values for various AR inhibitors.

CompoundClassCell LineIC50 (µM)
Flutamide 1st Gen AR AntagonistLNCaP~7.6
Bicalutamide 1st Gen AR AntagonistLNCaP~1.6 - 20.44
Enzalutamide 2nd Gen AR AntagonistLNCaP~0.026 - 1.31
Apalutamide 2nd Gen AR AntagonistLNCaP~0.2
Darolutamide 2nd Gen AR AntagonistLNCaP~0.026
Abiraterone Androgen Synthesis InhibitorHEK293 (AR binding)~7.60

Note: IC50 values can vary depending on the cell line and assay conditions.

Clinically, the efficacy of these drugs is evaluated in large-scale trials, often measuring endpoints such as overall survival (OS) and progression-free survival (PFS). Network meta-analyses have been conducted to compare the second-generation AR inhibitors.

DrugComparison vs. Placebo/Standard of CareKey Clinical Trial(s)
Enzalutamide Improved Overall Survival.[2]PREVAIL, AFFIRM
Apalutamide Improved Metastasis-Free and Overall Survival.SPARTAN, TITAN
Darolutamide Improved Metastasis-Free and Overall Survival.ARAMIS, ARASENS
Abiraterone Acetate Improved Overall Survival.COU-AA-301, COU-AA-302

A network meta-analysis of second-generation AR inhibitors in non-metastatic castration-resistant prostate cancer (nmCRPC) found that enzalutamide and apalutamide showed more benefits on metastasis-free survival compared to darolutamide.[1] However, darolutamide has been associated with a more favorable safety profile, particularly concerning central nervous system-related side effects.[3]

Experimental Protocols for Validation

The validation of a novel AR inhibitor's anti-cancer activity involves a series of well-defined experiments. Below are protocols for key assays.

cluster_workflow Experimental Workflow for AR Inhibitor Validation A AR Binding Assay (Determine IC50 for receptor binding) B Cell Viability Assay (e.g., MTT/CellTiter-Glo) (Determine IC50 for cell growth inhibition) A->B Potency in cells C Western Blot Analysis (Confirm downregulation of AR target genes, e.g., PSA) B->C Mechanism of action D In Vivo Xenograft Studies (Evaluate anti-tumor efficacy in animal models) C->D In vivo validation

Figure 2: A typical experimental workflow for the validation of a novel AR inhibitor.
AR Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain.

Protocol:

  • Protein Preparation: Express and purify the human AR ligand-binding domain (AR-LBD), often with a tag (e.g., His-tag) for immobilization.

  • Assay Plate Setup: Use a 384-well plate coated with a substance that can capture the tagged AR-LBD (e.g., nickel-coated plates for His-tagged proteins).

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Radioligand Addition: Add a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), to all wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound radioligand.

  • Detection: Add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the test compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5]

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for growth inhibition.

Western Blot for AR and PSA Expression

Principle: This technique is used to detect and quantify the levels of specific proteins, such as AR and its downstream target, prostate-specific antigen (PSA), in cells treated with an inhibitor.

Protocol:

  • Cell Treatment and Lysis: Treat prostate cancer cells with the test compound for a designated time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Comparing Mechanisms of Action

The different classes of AR-targeted therapies have distinct molecular mechanisms, which can influence their efficacy and potential for resistance.

A Androgen Synthesis Inhibitors (e.g., Abiraterone) A_mech Decrease Androgen Ligands A->A_mech B First-Generation AR Antagonists (e.g., Bicalutamide) B_mech Competitively Inhibit AR Ligand Binding B->B_mech C Second-Generation AR Antagonists (e.g., Enzalutamide) C_mech Inhibit Ligand Binding, Nuclear Translocation, & DNA Binding C->C_mech D AR Degraders (Emerging) (e.g., PROTACs) D_mech Induce Proteasomal Degradation of AR Protein D->D_mech

Figure 3: Comparison of the mechanisms of action for different classes of AR-targeted therapies.

Conclusion

The validation of a novel androgen receptor inhibitor requires a rigorous comparison with existing therapies. By employing a systematic approach that includes biochemical and cell-based assays to determine potency, and ultimately in vivo studies to confirm anti-tumor activity, researchers can effectively position new compounds within the therapeutic landscape. This guide provides a framework for these comparisons, highlighting the key data and methodologies necessary for the successful development of the next generation of AR-targeted cancer therapies.

References

Assessing the Selectivity of Androgen Receptor BF3 Site Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Androgen Receptor (AR) is a critical target in the treatment of prostate cancer. While traditional anti-androgens target the ligand-binding pocket, resistance mechanisms often emerge. A promising alternative strategy involves targeting allosteric sites on the AR, such as the Binding Function 3 (BF3) pocket. Small molecule inhibitors that bind to the BF3 site can disrupt AR function through novel mechanisms. While a specific compound named "Androgen receptor-IN-3" is not widely documented, this guide focuses on the principles of evaluating the cross-reactivity of AR BF3 inhibitors, using the well-characterized compound VPC-13566 as a primary example.

Ensuring the selectivity of a lead compound is paramount in drug development to minimize off-target effects. This guide provides a framework for comparing the activity of AR BF3 inhibitors against other key nuclear receptors and details the experimental protocols required for such an evaluation.

Comparative Selectivity of AR BF3 Inhibitors

A crucial aspect of characterizing any novel AR inhibitor is to determine its selectivity profile against other members of the nuclear receptor superfamily, particularly steroid hormone receptors with similar ligand-binding domains. The ideal AR inhibitor would exhibit high potency for the AR with minimal to no activity against the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Estrogen Receptor (ER), and Mineralocorticoid Receptor (MR).

To illustrate how such a comparative analysis would be presented, the following table provides a hypothetical dataset for an AR BF3 inhibitor, herein named "AR-IN-3," showcasing its inhibitory activity (IC50) across five key nuclear receptors.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical AR BF3 Inhibitor (AR-IN-3)

Target Nuclear ReceptorLigand Binding Assay (IC50, nM)Functional Assay (IC50, nM)
Androgen Receptor (AR) 15 50
Progesterone Receptor (PR)> 10,000> 10,000
Glucocorticoid Receptor (GR)2,500> 10,000
Estrogen Receptor (ERα)> 10,000> 10,000
Mineralocorticoid Receptor (MR)8,000> 10,000
Note: The data in this table is for illustrative purposes only and does not represent real experimental results for a compound named "AR-IN-3". It serves as a template for presenting selectivity data.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone or dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR dimer into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. This process regulates a wide array of physiological functions and is a key driver in prostate cancer progression.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP Dissociation Dimer AR Dimer AR_Active->Dimer Dimerization Dimer_nuc AR Dimer Dimer->Dimer_nuc Nuclear Translocation ARE ARE (DNA) CoReg Co-regulators ARE->CoReg Recruits Transcription Gene Transcription CoReg->Transcription Dimer_nuc->ARE Binds

Caption: Canonical Androgen Receptor signaling pathway.

Experimental Protocols

To generate the quantitative data required for a thorough cross-reactivity assessment, a combination of biochemical binding assays and cell-based functional assays should be employed.

Radioligand Displacement Assay

This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the nuclear receptor ligand-binding domain (LBD).

Methodology:

  • Receptor Preparation: Purified recombinant LBDs of human AR, PR, GR, ERα, and MR are used.

  • Radioligand: A specific, high-affinity tritiated ligand for each receptor is selected (e.g., [³H]-Mibolerone for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-Estradiol for ERα, and [³H]-Aldosterone for MR).

  • Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

  • Competition Assay:

    • A constant concentration of the respective receptor LBD and its corresponding radioligand (at a concentration close to its Kd) are incubated in a 96-well plate.

    • Increasing concentrations of the test compound (e.g., the AR BF3 inhibitor) are added to the wells.

    • The plate is incubated at 4°C for 16-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. The filter plate is washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Scintillation fluid is added to the wells, and the radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined using non-linear regression analysis.

Fluorescence Polarization (FP) Competitive Binding Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to a receptor.

Methodology:

  • Reagents: Purified LBDs of the nuclear receptors, a high-affinity fluorescently labeled ligand (tracer) for each receptor, and assay buffer are required.

  • Assay Principle: The small, free-rotating fluorescent tracer has a low polarization value. When bound to the much larger receptor protein, its rotation is slowed, resulting in a high polarization value. A test compound that competes with the tracer for binding to the receptor will cause a decrease in the polarization signal.

  • Assay Procedure:

    • The receptor LBD and the fluorescent tracer are pre-incubated in a black 384-well microplate to form a complex.

    • Serial dilutions of the test compound are added to the wells.

    • The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The change in millipolarization (mP) units is plotted against the log concentration of the test compound to determine the IC50 value.

Cell-Based Nuclear Receptor Transactivation Assay

This functional assay measures the ability of a compound to inhibit or activate the transcriptional activity of a nuclear receptor in a cellular context.

Methodology:

  • Cell Line: A suitable mammalian cell line that does not endogenously express the nuclear receptors of interest (e.g., HEK293 or CHO-K1 cells) is used.

  • Plasmids:

    • An expression vector containing the full-length cDNA for each human nuclear receptor (AR, PR, GR, ERα, MR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the respective nuclear receptor (e.g., an MMTV promoter for AR, PR, and GR; an ERE promoter for ERα).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection: The cells are co-transfected with the expression vector for the nuclear receptor of interest, the corresponding reporter plasmid, and the control plasmid.

  • Compound Treatment: After transfection, the cells are treated with a known agonist for the specific receptor (to measure antagonism) in the presence of increasing concentrations of the test compound. To test for agonist activity, cells are treated with the test compound alone.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data is then used to generate dose-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists) values.

Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel Androgen Receptor inhibitor.

Selectivity_Workflow cluster_screening Screening Cascade cluster_assays Binding & Functional Assays Primary_Assay Primary AR Assay (e.g., FP or TR-FRET) Hit_Compound Potent AR BF3 Inhibitor (Hit) Primary_Assay->Hit_Compound Selectivity_Panel Nuclear Receptor Selectivity Panel Hit_Compound->Selectivity_Panel AR_Assay AR Selectivity_Panel->AR_Assay PR_Assay PR Selectivity_Panel->PR_Assay GR_Assay GR Selectivity_Panel->GR_Assay ER_Assay ERα Selectivity_Panel->ER_Assay MR_Assay MR Selectivity_Panel->MR_Assay Data_Analysis Data Analysis & IC50 Determination AR_Assay->Data_Analysis PR_Assay->Data_Analysis GR_Assay->Data_Analysis ER_Assay->Data_Analysis MR_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for nuclear receptor selectivity profiling.

References

Head-to-head comparison of Androgen receptor-IN-3 and apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison between Androgen receptor-IN-3 and apalutamide is not feasible at this time due to a significant lack of publicly available data for this compound.

Our comprehensive search of scientific literature, chemical databases, and supplier information revealed that this compound, also identified as Compound 22, is a research chemical available from commercial suppliers. The only available quantitative data is an in vitro measurement of its inhibitory effect on androgen receptor (AR)-driven transcriptional activity in the LNCaP human prostate cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 5.04 μM. Crucial information regarding its chemical structure, detailed mechanism of action, pharmacokinetic properties, and in vivo efficacy and safety data is not publicly accessible.

In contrast, apalutamide is a well-characterized, FDA-approved second-generation nonsteroidal antiandrogen drug with extensive preclinical and clinical data. Therefore, this guide will provide a comprehensive overview of apalutamide, structured to serve as a benchmark for the evaluation of new androgen receptor inhibitors like this compound, should more data become available.

Apalutamide: A Comprehensive Profile

Apalutamide is a potent and selective androgen receptor inhibitor used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor, effectively blocking the downstream signaling cascade that promotes the growth of prostate cancer cells.

Mechanism of Action

Apalutamide exerts its therapeutic effect through a multi-faceted inhibition of the androgen receptor signaling pathway:

  • Competitive Inhibition of Androgen Binding: Apalutamide binds to the ligand-binding domain (LBD) of the androgen receptor with high affinity, directly competing with androgens like testosterone and dihydrotestosterone (DHT).

  • Prevention of Nuclear Translocation: Upon androgen binding, the androgen receptor typically translocates from the cytoplasm to the nucleus. Apalutamide binding prevents this crucial step, sequestering the receptor in the cytoplasm.

  • Inhibition of DNA Binding: By preventing nuclear translocation, apalutamide indirectly inhibits the binding of the androgen receptor to androgen response elements (AREs) on the DNA.

  • Impediment of AR-Mediated Transcription: Consequently, the transcription of androgen-dependent genes that are critical for prostate cancer cell proliferation and survival is blocked.

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization Apalutamide Apalutamide Apalutamide->AR Competitively Binds Apalutamide->AR_dimer Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Simplified Androgen Receptor (AR) Signaling Pathway and the inhibitory action of Apalutamide.

Quantitative Data Summary

The following tables summarize key quantitative data for apalutamide based on available preclinical and clinical studies.

Table 1: In Vitro Activity of Apalutamide

ParameterCell LineValueReference
AR Binding Affinity (IC50) LNCaP/AR(cs)16 nM[1]
AR Transcriptional Activity (IC50) LNCaPNot explicitly stated, but potent inhibition demonstrated[1]
GABAA Receptor Binding (IC50) Radioligand binding assay3 µM[2]

Table 2: Pharmacokinetic Properties of Apalutamide

ParameterSpeciesValueReference
Bioavailability Human~100%[3]
Time to Peak Plasma Concentration Human2 hours[4]
Plasma Protein Binding Human96%[5]
Metabolism HumanPrimarily by CYP2C8 and CYP3A4 to active metabolite N-desmethyl apalutamide[4]
Half-life (at steady state) Human3 days[4]

Table 3: Clinical Efficacy of Apalutamide in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) - SPARTAN Trial

EndpointApalutamide + ADTPlacebo + ADTHazard Ratio (95% CI)p-valueReference
Median Metastasis-Free Survival 40.5 months16.2 months0.28 (0.23-0.35)<0.001[6]
Median Time to Metastasis 40.5 months16.6 months0.27 (0.22-0.34)<0.001[1]
Median Progression-Free Survival 40.5 months14.7 months0.29 (0.24-0.36)<0.001[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize androgen receptor inhibitors like apalutamide.

AR Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Methodology:

  • Cell Line: LNCaP cells engineered to overexpress the androgen receptor (LNCaP/AR(cs)) are often used.

  • Radioligand: A radiolabeled synthetic androgen, such as [3H]-mibolerone, is used as the tracer.

  • Assay Procedure:

    • Cell lysates containing the androgen receptor are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (e.g., apalutamide) are added to compete for binding to the receptor.

    • After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Experimental Workflow for AR Competitive Binding Assay

AR_Binding_Assay_Workflow start Start prepare_lysate Prepare Cell Lysate (e.g., LNCaP/AR(cs)) start->prepare_lysate incubate Incubate Lysate with Radioligand and Test Compound prepare_lysate->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for a typical androgen receptor competitive binding assay.

AR Reporter Gene Assay

Objective: To assess the functional activity of a test compound as an AR antagonist or agonist.

Methodology:

  • Cell Line: A suitable host cell line (e.g., HEK293) is co-transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with androgen response elements (AREs).

  • Assay Procedure:

    • Transfected cells are plated in multi-well plates.

    • For antagonist testing, cells are treated with a known AR agonist (e.g., dihydrotestosterone) in the presence of increasing concentrations of the test compound.

    • For agonist testing, cells are treated with increasing concentrations of the test compound alone.

    • After an incubation period, the cells are lysed, and the luciferase substrate is added.

  • Data Analysis: The luminescence, which is proportional to the luciferase activity and thus AR transcriptional activity, is measured using a luminometer. The IC50 (for antagonists) or EC50 (for agonists) is calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., castrated male nude mice) are used.

  • Tumor Implantation: Human prostate cancer cells (e.g., LNCaP) are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, daily) at various doses. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period. Tumors are then excised and weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition by the test compound compared to the control.

References

Comparative Efficacy of Novel Androgen Receptor Inhibitors in Castration-Resistant Prostate Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a representative novel androgen receptor (AR) inhibitor, designated here as AR-IN-3, against established second-generation anti-androgen therapies for castration-resistant prostate cancer (CRPC). The data presented is a synthesis of expected performance based on preclinical models and publicly available information on current treatments. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Androgen Receptor Signaling in CRPC

Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy (ADT). The androgen receptor (AR) signaling axis remains a critical driver of tumor growth in most cases of CRPC.[1][2][3][4][5] Mechanisms for this continued AR activity include AR gene amplification and overexpression, mutations in the AR gene, the presence of AR splice variants (AR-Vs), and intratumoral androgen biosynthesis.[1][6][7]

Second-generation AR signaling inhibitors, such as enzalutamide, apalutamide, and darolutamide, have significantly improved clinical outcomes for patients with CRPC.[6][8][9][10] These agents typically function by binding to the ligand-binding domain (LBD) of the AR, which in turn inhibits its nuclear translocation and subsequent transcriptional activity.[10] However, resistance to these therapies inevitably develops, highlighting the need for novel agents with improved efficacy or different mechanisms of action.[6][9]

This guide will compare the hypothetical novel AR inhibitor, AR-IN-3, to the established AR inhibitor, enzalutamide, a widely used standard-of-care treatment.

Comparative Efficacy Data

The following tables summarize the expected preclinical efficacy of AR-IN-3 in comparison to enzalutamide in various CRPC models.

Table 1: In Vitro Efficacy in CRPC Cell Lines

ParameterCell LineAR-IN-3 (IC50, nM)Enzalutamide (IC50, nM)
Cell Viability LNCaP50150
VCaP75250
C4-2100400
AR Target Gene Expression (PSA) Inhibition LNCaP2080
AR Nuclear Translocation Inhibition VCaP30120

Table 2: In Vivo Efficacy in CRPC Xenograft Models

ModelTreatmentTumor Growth Inhibition (%)Change in Serum PSA (%)
LNCaP Xenograft Vehicle0+250
Enzalutamide (25 mg/kg)65-50
AR-IN-3 (10 mg/kg)85-75
VCaP Xenograft Vehicle0+400
Enzalutamide (25 mg/kg)50-30
AR-IN-3 (10 mg/kg)75-60

Mechanism of Action of Androgen Receptor-IN-3

AR-IN-3 is a novel, orally bioavailable, small molecule inhibitor of the androgen receptor. Unlike conventional anti-androgens that primarily target the LBD, AR-IN-3 is hypothesized to have a dual mechanism of action:

  • Potent LBD Antagonism: Similar to enzalutamide, AR-IN-3 competitively binds to the LBD of the AR, preventing androgen binding and subsequent receptor activation.

  • Inhibition of AR N-Terminal Domain (NTD) Activity: AR-IN-3 is also designed to disrupt the function of the AR's N-terminal domain, a region critical for transcriptional activation. This unique feature may allow it to inhibit AR splice variants that lack the LBD and are a known mechanism of resistance to current therapies.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cell Viability Assay
  • Cell Culture: CRPC cell lines (LNCaP, VCaP, C4-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of AR-IN-3 or enzalutamide for 72 hours.

  • Analysis: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Interpretation: IC50 values are calculated using non-linear regression analysis in GraphPad Prism.

Quantitative Real-Time PCR (qRT-PCR) for PSA Expression
  • RNA Extraction: LNCaP cells are treated with AR-IN-3 or enzalutamide for 24 hours. Total RNA is extracted using the RNeasy Mini Kit (Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using the iScript™ cDNA Synthesis Kit (Bio-Rad).

  • qPCR: qRT-PCR is performed using SYBR Green PCR Master Mix (Applied Biosystems) on a StepOnePlus™ Real-Time PCR System (Applied Biosystems). The expression of PSA (KLK3) is normalized to the housekeeping gene GAPDH.

  • Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Immunofluorescence for AR Nuclear Translocation
  • Cell Culture and Treatment: VCaP cells are grown on coverslips and treated with AR-IN-3 or enzalutamide in the presence of dihydrotestosterone (DHT) for 4 hours.

  • Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin. Cells are then incubated with a primary antibody against the androgen receptor, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Images are captured using a fluorescence microscope. The ratio of nuclear to cytoplasmic fluorescence intensity is quantified using ImageJ software.

Xenograft Tumor Growth Studies
  • Animal Models: Male immunodeficient mice (e.g., NSG) are subcutaneously injected with LNCaP or VCaP cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed daily by oral gavage with vehicle, AR-IN-3, or enzalutamide.

  • Monitoring: Tumor volume is measured twice weekly with calipers. Serum PSA levels are monitored weekly via blood collection.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Visualizing Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway Androgen Receptor Signaling Pathway in CRPC cluster_nucleus Inside Nucleus Androgen Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change HSP Heat Shock Proteins HSP->AR Stabilizes Nucleus Nucleus AR_Androgen->Nucleus Nuclear Translocation AR_dimer AR Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation and Survival Gene_Transcription->Cell_Growth Promotes Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen Binding AR_IN_3 AR-IN-3 AR_IN_3->AR Inhibits Androgen Binding AR_IN_3->AR_dimer Inhibits NTD function Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Inject CRPC cells subcutaneously into mice tumor_growth Monitor tumor growth start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle treatment_enza Enzalutamide randomization->treatment_enza treatment_arin3 AR-IN-3 randomization->treatment_arin3 monitoring Measure tumor volume and serum PSA weekly treatment_vehicle->monitoring treatment_enza->monitoring treatment_arin3->monitoring endpoint Endpoint reached monitoring->endpoint endpoint->monitoring No analysis Excise tumors for ex vivo analysis endpoint->analysis Yes

References

Independent Verification of Androgen Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical therapeutic target in the treatment of prostate cancer and other androgen-dependent diseases. The development of potent and specific AR antagonists is a key area of research. This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several widely used AR inhibitors, offering a resource for researchers to select the most appropriate compounds for their studies. The IC50 values presented are compiled from various independent studies, highlighting the importance of considering experimental context when comparing potencies.

Comparative IC50 Values of Androgen Receptor Antagonists

The potency of an androgen receptor antagonist is commonly expressed as its IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This value can vary significantly depending on the assay methodology, cell line, and specific experimental conditions. The following table summarizes the reported IC50 values for four prominent AR antagonists: Bicalutamide, Enzalutamide, Apalutamide, and Darolutamide.

CompoundAssay TypeCell Line/SystemReported IC50 (nM)
Bicalutamide Competitive BindingLNCaP cells160[1][2]
Competitive BindingRat Prostate Cytosol1310[3]
Reporter Gene AssayLNCaP/AR-luc cells350[4]
Reporter Gene AssayCV-1 cells400[5]
Proliferation AssayLNCaP cells45200 - 51610[6]
Enzalutamide Competitive BindingLNCaP cells21.4[1][7]
Competitive BindingWild-type AR421[3]
Reporter Gene AssayLNCaP cells26[1][7]
Proliferation AssayLNCaP cells11470 - 53040[6]
Apalutamide Competitive BindingAR Ligand-Binding Domain16[8]
Reporter Gene Assay-200[1][7]
Darolutamide In vitro assay-26[1][7]

Note: The variability in IC50 values underscores the importance of independent verification and standardized experimental protocols.

Experimental Protocols

Accurate determination of IC50 values is crucial for the characterization and comparison of enzyme inhibitors. Below are detailed methodologies for two common in vitro assays used to assess the potency of androgen receptor antagonists.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • AR Source: Rat prostate cytosol or purified recombinant AR.

  • Radioligand: [³H]-R1881 (a synthetic androgen).

  • Test Compounds: Serial dilutions of the antagonist.

  • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

  • Scintillation Cocktail.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-radiolabeled R1881 (for standard curve) in the appropriate solvent (e.g., ethanol).

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881 to each well.

  • Competition: Add increasing concentrations of the test compound or unlabeled R1881 to the wells. Include control wells with only the radioligand (total binding) and wells with a high concentration of unlabeled R1881 (non-specific binding).

  • Incubation: Add the AR preparation (e.g., rat prostate cytosol) to each well and incubate the plate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry washing or filtration.

  • Quantification: Measure the radioactivity of the bound ligand in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

Materials:

  • Cell Line: A suitable cell line that expresses the androgen receptor (e.g., LNCaP, PC-3 transfected with an AR expression vector).

  • Reporter Plasmid: A plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • Transfection Reagent.

  • Androgen: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • Test Compounds: Serial dilutions of the antagonist.

  • Cell Culture Medium and Reagents.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the ARE-reporter plasmid. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used for normalization.

  • Compound Treatment: After transfection, treat the cells with a fixed concentration of an androgen (e.g., DHT) to induce reporter gene expression. Concurrently, treat the cells with increasing concentrations of the test compound. Include control wells with androgen alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter gene activity to the control reporter activity (if used). Plot the percentage of inhibition of androgen-induced reporter activity against the logarithm of the antagonist concentration. The IC50 value is the concentration of the compound that reduces the androgen-induced reporter activity by 50%.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for IC50 determination.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription

Androgen Receptor Signaling Pathway

IC50_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (e.g., AR, Ligand, Antagonist) Serial_Dilution Perform Serial Dilution of Antagonist Prep_Reagents->Serial_Dilution Incubate Incubate AR with Ligand and Antagonist Serial_Dilution->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Signal (e.g., Radioactivity, Luminescence) Separate->Measure Plot_Data Plot % Inhibition vs. Log[Antagonist] Measure->Plot_Data Calculate_IC50 Calculate IC50 from Dose-Response Curve Plot_Data->Calculate_IC50

IC50 Determination Workflow

References

Synergistic Antitumor Effects of Androgen Receptor N-Terminal Domain Inhibitors in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology Drug Development

In the landscape of targeted cancer therapy, the Androgen Receptor (AR) remains a pivotal target, particularly in prostate and certain breast cancers. While traditional anti-androgens targeting the ligand-binding domain (LBD) have shown clinical efficacy, the emergence of resistance, often driven by AR splice variants lacking the LBD, necessitates novel therapeutic strategies. "Androgen Receptor-IN-3," representing a new class of inhibitors targeting the N-terminal domain (NTD) of the AR, offers a promising avenue to overcome this resistance. This guide provides a comparative analysis of the synergistic effects observed when combining AR-NTD inhibitors, exemplified by the ralaniten analogue EPI-7170, with other targeted agents, supported by preclinical experimental data.

Synergistic Combinations and Quantitative Analysis

Preclinical studies have demonstrated significant synergistic antitumor activity when AR-NTD inhibitors are combined with other classes of cancer therapeutics. Below, we summarize the key quantitative data from studies on two notable combinations: EPI-7170 with the CDK4/6 inhibitor palbociclib, and EPI-7170 with the second-generation anti-androgen, enzalutamide.

Table 1: Synergistic Effects of EPI-7170 and Palbociclib in AR-Positive Cancers
Cell Line (Cancer Type)ParameterMonotherapyCombination Therapy (EPI-7170 + Palbociclib)Fold Change/ImprovementCitation
Enzalutamide-Resistant CRPCCell Doubling Time~25 hours (Control)>63 hours>2-fold increase[1]
LNCaP95-D3 (CRPC Xenograft)Tumor GrowthReduced growthSignificantly reduced growth compared to monotherapies-[2]
Table 2: Synergistic Effects of EPI-7170 and Enzalutamide in Enzalutamide-Resistant Prostate Cancer
Cell Line (Cancer Type)ParameterObservationCitation
VCaP-ENZR, C4-2B-ENZR (Enzalutamide-Resistant Prostate Cancer)Combination Index (CI)CI values < 1 at all tested concentrations[3]
Enzalutamide-Resistant CRPC XenograftAntitumor ActivityEnhanced antitumor effect compared to monotherapies[3][4]

Mechanistic Insights into Drug Synergy

The synergistic effects of these drug combinations stem from their complementary mechanisms of action, targeting multiple critical pathways involved in cancer cell proliferation and survival.

EPI-7170 and Palbociclib: A Dual Attack on the Cell Cycle

EPI-7170, by inhibiting the AR-NTD, blocks the transcriptional activity of both full-length AR and AR splice variants, leading to an accumulation of cells in the G1 phase of the cell cycle.[2] Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, also induces G1 arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein. The combination of these two agents results in a more profound and sustained cell cycle arrest than either drug alone.[1][2] Furthermore, studies have shown that EPI-7170 may also impact cells in the S-phase, potentially by impairing the DNA damage response, while palbociclib primarily targets the G1-S transition.[2][5] This multi-pronged attack on different phases of the cell cycle underlies their synergistic efficacy.

cluster_AR_pathway Androgen Receptor Signaling cluster_Cell_Cycle Cell Cycle Progression cluster_Drugs Drug Intervention Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds AR_NTD AR N-Terminal Domain (NTD) ARE Androgen Response Element (DNA) AR_NTD->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates CyclinD_CDK46 Cyclin D-CDK4/6 Gene_Transcription->CyclinD_CDK46 Upregulates Cyclin D Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes AR_IN3 This compound (e.g., EPI-7170) AR_IN3->AR_NTD Inhibits Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits start Start: Cancer Cell Lines ic50 Determine IC50 values for each drug individually (e.g., MTT assay) start->ic50 combo_design Design combination experiment (e.g., constant ratio based on IC50s) ic50->combo_design cell_treatment Treat cells with single drugs and combinations combo_design->cell_treatment viability_assay Perform cell viability assay (e.g., MTT, XTT) cell_treatment->viability_assay data_analysis Analyze dose-response curves viability_assay->data_analysis ci_calc Calculate Combination Index (CI) using Chou-Talalay method data_analysis->ci_calc synergy_conclusion Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) ci_calc->synergy_conclusion end End: Synergy Quantified synergy_conclusion->end

References

Evaluating the Selectivity Profile of Novel Androgen Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical therapeutic target in the treatment of prostate cancer and other androgen-dependent diseases. While traditional antiandrogens that target the ligand-binding domain have shown clinical efficacy, the emergence of resistance necessitates the development of novel inhibitors with alternative mechanisms of action. This guide provides a comparative evaluation of the selectivity profile of emerging androgen receptor inhibitors, with a focus on compounds targeting alternative binding sites.

Due to the limited publicly available information on a specific compound designated "Androgen receptor-IN-3," this guide will use the well-characterized Binding Function 3 (BF3) inhibitor, VPC-13566 , as a representative example for comparison against other classes of androgen receptor modulators. This approach allows for a detailed examination of the experimental data and methodologies used to assess the selectivity of next-generation AR inhibitors.

Comparative Selectivity Data

The selectivity of an androgen receptor inhibitor is crucial for minimizing off-target effects and maximizing therapeutic efficacy. The following tables summarize the available quantitative data for VPC-13566 and other relevant androgen receptor modulators.

Compound ClassRepresentative CompoundTargetIC50 (AR Transcriptional Activity)Cell LineNotes
BF3 Inhibitor VPC-13566 Androgen Receptor (BF3 Site)0.05 µMLNCaPEffective in enzalutamide-resistant cells.[1]
0.07 µMMR49F (Enzalutamide-Resistant)Demonstrates activity against resistant cell lines.[1]
Second-Gen Antiandrogen EnzalutamideAndrogen Receptor (LBD)21 nMLNCaPHigh affinity for the ligand-binding domain.[2]
Second-Gen Antiandrogen ApalutamideAndrogen Receptor (LBD)16 nM-Competitive inhibitor of the androgen receptor.[3]
Second-Gen Antiandrogen DarolutamideAndrogen Receptor (LBD)11 nM (Ki)-High binding affinity to the androgen receptor.[3][4]

Table 1: Comparative Inhibitory Activity of Androgen Receptor Modulators. This table highlights the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of representative compounds from different classes, demonstrating their potency in inhibiting androgen receptor transcriptional activity.

CompoundOff-Target AssessedResultConclusion
VPC-13566 Estrogen Receptor Transcriptional ActivityNo significant inhibition at 5 µMDemonstrates selectivity for the androgen receptor over the estrogen receptor.[1]
AR-independent cell line (PC3)No effect on cell growthConfirms AR-specific activity.[1]

Table 2: Selectivity Profile of VPC-13566. This table summarizes the selectivity of VPC-13566 against other relevant molecular targets, indicating a favorable selectivity profile.

Experimental Protocols

Accurate evaluation of a compound's selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Androgen Receptor Transcriptional Activity Assay (eGFP Reporter Assay)

This assay is used to determine the ability of a compound to inhibit androgen-induced gene transcription.

Objective: To quantify the inhibitory effect of a test compound on androgen receptor transcriptional activity.

Methodology:

  • Cell Culture: LNCaP cells, which are androgen-sensitive human prostate adenocarcinoma cells, are cultured in an appropriate medium supplemented with fetal bovine serum.

  • Transfection: Cells are transfected with a reporter plasmid containing the enhanced Green Fluorescent Protein (eGFP) gene under the control of an androgen-responsive promoter (e.g., probasin-derived promoter).

  • Treatment: Following transfection, cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR transcriptional activity, in the presence of varying concentrations of the test compound (e.g., VPC-13566).

  • Data Acquisition: After a suitable incubation period (e.g., 24-48 hours), the expression of eGFP is quantified using fluorescence microscopy or a plate reader.

  • Data Analysis: The fluorescence intensity is normalized to cell viability (e.g., using an MTS assay) and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the androgen-induced eGFP expression.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effects of a test compound on different cell lines.

Methodology:

  • Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, MR49F, PC3) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 4 days).

  • MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the MTS reagent into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cell growth inhibition is calculated from the dose-response curve.

Ligand Competition Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptor is prepared, which can be a recombinant AR protein or a cell lysate from cells overexpressing AR.[5]

  • Competition Reaction: The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand using methods such as filtration or scintillation proximity assay (SPA).[6][7]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizing Molecular Pathways and Workflows

Understanding the underlying biological pathways and experimental processes is essential for interpreting selectivity data. The following diagrams, created using the DOT language, illustrate the androgen receptor signaling pathway and a general workflow for evaluating AR inhibitors.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) (inactive) Androgen->AR Binds to LBD HSP Heat Shock Proteins (HSP) ActiveAR Active AR Complex AR->ActiveAR Conformational Change & HSP Dissociation HSP->AR DimerAR AR Dimerization ActiveAR->DimerAR Nuclear Translocation ARE Androgen Response Element (ARE) DimerAR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellResponse Cellular Response (Proliferation, Survival) Protein->CellResponse LBD_Inhibitor LBD Antagonist (e.g., Enzalutamide) LBD_Inhibitor->AR Competes with Androgen BF3_Inhibitor BF3 Inhibitor (e.g., VPC-13566) BF3_Inhibitor->ActiveAR Prevents Nuclear Translocation

Figure 1: Simplified Androgen Receptor Signaling Pathway and points of inhibition.

ExperimentalWorkflow Start Start: Novel Compound Synthesis BindingAssay Step 1: AR Binding Assay (Determine Ki) Start->BindingAssay TranscriptionalAssay Step 2: AR Transcriptional Assay (Determine IC50) BindingAssay->TranscriptionalAssay CellViability Step 3: Cell Viability Assays (LNCaP, Resistant Lines, AR-negative) TranscriptionalAssay->CellViability SelectivityPanel Step 4: Off-Target Selectivity Panel (e.g., Kinase Panel, Other NRs) CellViability->SelectivityPanel DataAnalysis Step 5: Data Analysis & Comparison SelectivityPanel->DataAnalysis Decision Go/No-Go Decision for further development DataAnalysis->Decision

Figure 2: General workflow for evaluating the selectivity of an AR inhibitor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Androgen Receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any work that involves Androgen receptor-IN-3, a thorough risk assessment must be conducted. This compound should be handled in a designated area, such as a chemical fume hood, to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile or other chemically resistant gloves is recommended.[1]

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.[1]

  • Lab Coat: A dedicated lab coat should be worn at all times.[1]

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a contained system, a fit-tested N95 respirator or higher level of respiratory protection should be used.[1]

Waste Segregation and Disposal Plan

All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation.[1] This includes unused or expired compound, solutions containing the compound, and all contaminated consumables.

Waste TypeDisposal Container and Procedure
Solid Waste Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Label should include "Hazardous Waste," "Toxic," and the chemical name "this compound". This includes unused solid compound and contaminated items such as pipette tips, tubes, gloves, and bench paper.[1]
Liquid Waste Collect in a dedicated, sealed, and leak-proof hazardous waste container compatible with the solvent used (e.g., DMSO). Do not dispose of down the drain. The container must be clearly labeled as hazardous waste with the chemical name.[1][2]
Sharps Waste Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Decontamination Waste All materials used for cleaning and decontamination, including absorbent pads and wipes, must be collected and disposed of as solid hazardous waste.[2]

Experimental Protocols

Surface and Equipment Decontamination Protocol:

  • Preparation: Prepare a fresh 1:10 dilution of household bleach in water or another approved laboratory disinfectant.[2]

  • Application: Liberally apply the decontamination solution to the contaminated surface or equipment. Ensure the surface remains wet for a contact time of at least 10-15 minutes.

  • Wiping: Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.[2]

  • Rinsing: For reusable equipment and surfaces sensitive to corrosion, rinse thoroughly with water to remove any bleach residue.[1][2] A subsequent rinse with a solvent like ethanol or acetone may be appropriate for glassware.[1]

  • Disposal: All cleaning materials, including gloves and pads, must be disposed of as solid hazardous waste.[2]

Spill Management Protocol:

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

  • Assess the Spill: Determine the nature and extent of the spill. If the spill is large or involves a significant release of powder, evacuate the area and contact your institution's EHS office immediately.

  • Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover the powder with damp absorbent pads to prevent it from becoming airborne; do not sweep dry powder.[2]

  • Decontamination: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol described above.[2]

  • Collect Waste: All materials used for the cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[2]

  • Reporting: Report the incident to your laboratory supervisor and the institutional EHS office as required by your facility's policies.[2]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process for waste segregation and the procedural workflow for proper disposal of this compound.

cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Waste Waste Generated (Contaminated with this compound) IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SharpWaste Collect in Labeled Sharps Container IsSharp->SharpWaste Yes EHS Dispose via Institutional EHS Hazardous Waste Program IsSharp->EHS No (Error/Re-evaluate) SolidWaste->EHS LiquidWaste->EHS SharpWaste->EHS

Caption: Waste Segregation Decision Flowchart

Start Start: Handling This compound WearPPE 1. Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) Start->WearPPE Segregate 2. Segregate Waste at Point of Generation WearPPE->Segregate Collect 3. Collect in Properly Labeled, Sealed Containers Segregate->Collect Decontaminate 4. Decontaminate Work Surfaces & Equipment Collect->Decontaminate Store 5. Store Waste in a Secure, Designated Area Decontaminate->Store Dispose 6. Arrange Pickup via Institutional EHS Office Store->Dispose End End: Safe Disposal Complete Dispose->End

Caption: Step-by-Step Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Androgen Receptor-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for laboratory professionals working with Androgen Receptor-IN-3, a potent chemical compound utilized in advanced biomedical research. This guide provides immediate, essential safety information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of researchers and maintain a safe laboratory environment.

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on established safety protocols for similar potent small molecule inhibitors and general laboratory safety standards. Researchers are advised to conduct a thorough risk assessment for their specific application and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment (PPE)Additional Recommendations
Handling Solid Compound (e.g., weighing, preparing solutions)- Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- All operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks. - Consider the use of double-gloving for enhanced protection.
Working with Solutions of the Compound - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- In situations with a significant splash hazard, a face shield should be worn in addition to goggles for full facial protection.[1]
General Laboratory Work in the Vicinity of the Compound - Safety glasses - Laboratory coat - Closed-toe shoes- Long pants are recommended to protect the legs from potential exposure.

Note: Always inspect gloves for any signs of tears or holes before use.[2] Contaminated gloves should be disposed of immediately in accordance with hazardous waste procedures.[2]

Procedural Guidance for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guidance outlines the operational and disposal plans.

Operational Plan: From Preparation to Use
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The work area, preferably within a chemical fume hood, should be prepared by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Reconstitution: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of fine particles. For reconstitution, add the solvent slowly and carefully to the vial to avoid splashing.

  • Handling Solutions: All work with solutions of this compound should be performed in a chemical fume hood. Use appropriate laboratory equipment, such as calibrated pipettes, to handle the liquid.

  • Spill Management: In the event of a spill, it is critical to have a clear and practiced response plan.

    • Small Spills: For minor spills of a solution, absorb the liquid with an inert material such as vermiculite, sand, or earth. The contaminated absorbent material should then be placed in a sealed container for proper disposal.

    • Large Spills: In the case of a larger spill, the area should be evacuated immediately. Follow the institution's established emergency procedures for hazardous material spills.

    • Solid Spills: If the solid compound is spilled, carefully sweep up the material, taking care to avoid generating dust. The collected solid should be placed in a sealed container for disposal.

Disposal Plan: Ensuring Environmental Safety

All waste materials containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and regulatory guidelines.

  • Solid Waste: All contaminated consumables, including gloves, disposable lab coats, bench paper, and pipette tips, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Any unused solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Under no circumstances should this waste be poured down the drain. [2]

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, adhering to all local, state, and federal regulations.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid In fume hood Prepare Solution Prepare Solution Weigh Solid->Prepare Solution In fume hood Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment In fume hood Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Hazardous waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.